molecular formula C14H18N4O3 B562225 Trimethoprim-d9 CAS No. 1189460-62-5

Trimethoprim-d9

Número de catálogo: B562225
Número CAS: 1189460-62-5
Peso molecular: 299.37 g/mol
Clave InChI: IEDVJHCEMCRBQM-GQALSZNTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trimethoprim-d9, also known as this compound, is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDVJHCEMCRBQM-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662219
Record name Trimethoprim-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189460-62-5
Record name Trimethoprim-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Trimethoprim-d9: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on Trimethoprim-d9, its chemical structure, and its application as an internal standard in the bioanalysis of Trimethoprim.

Introduction to this compound

This compound is the deuterium-labeled analogue of Trimethoprim, a bacteriostatic antibiotic widely used for the treatment of various bacterial infections.[1] In the realm of analytical chemistry and drug development, this compound serves as an ideal internal standard for the quantification of Trimethoprim in biological matrices such as plasma and urine.[1] Its utility is particularly prominent in sensitive and specific analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of nine deuterium atoms results in a distinct mass-to-charge ratio (m/z) from the unlabeled drug, while maintaining nearly identical physicochemical properties, ensuring co-elution during chromatography and similar ionization efficiency in the mass spectrometer. This allows for accurate correction of variations in sample preparation and instrument response, leading to reliable and precise quantification of Trimethoprim.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Trimethoprim, with the exception of the nine hydrogen atoms on the three methoxy groups being replaced by deuterium atoms.

Chemical Structure of Trimethoprim:

Chemical structure of Trimethoprim

Chemical Structure of this compound:

The nine hydrogen atoms of the three -OCH₃ groups are substituted with deuterium (D).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 5-[(3,4,5-tris(methoxy-d3)phenyl)methyl]pyrimidine-2,4-diamine
Synonyms 2,4-Diamino-5-(3,4,5-tri(methoxy-d3)benzyl)pyrimidine
CAS Number 1189460-62-5
Molecular Formula C₁₄H₉D₉N₄O₃
Molecular Weight 299.37 g/mol
Appearance Off-White Solid
Storage Temperature -20°C

Application in Bioanalytical Methods

This compound is predominantly used as an internal standard in validated bioanalytical methods for the quantification of Trimethoprim in pharmacokinetic and bioequivalence studies. The following sections detail a representative experimental protocol for the simultaneous determination of Trimethoprim and Sulfamethoxazole in human plasma using LC-MS/MS, a common clinical application.

Experimental Protocol: Quantification of Trimethoprim in Human Plasma

This protocol is a synthesized representation of methodologies described in the scientific literature for the quantification of Trimethoprim in human plasma using this compound as an internal standard.[2][3][4][5]

3.1.1. Materials and Reagents

  • Trimethoprim reference standard

  • This compound internal standard

  • Sulfamethoxazole reference standard

  • Control human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

3.1.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trimethoprim and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Trimethoprim stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 20 nM.[3]

3.1.3. Sample Preparation

  • Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.

  • Add 400 µL of the internal standard working solution (20 nM this compound in acetonitrile) to each well.[3] This step facilitates protein precipitation.

  • Vortex the plate for 5 minutes at 500 rpm to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.[3]

  • Reconstitute the dried residue in 100 µL of a 1:3 methanol:water solution.[3]

  • Vortex the plate for 5 minutes at 500 rpm before analysis.[3]

3.1.4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1200 series or equivalent[2]

  • Mass Spectrometer: Agilent 6460 series triple quadrupole or equivalent[2]

  • Analytical Column: Biphenyl column or a C18 column (e.g., Agilent Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm)[2][3]

  • Mobile Phase A: Water with 0.1% formic acid[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[2]

  • Flow Rate: 0.75 mL/min[2]

  • Injection Volume: 10 µL[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • MS/MS Transitions:

    • Trimethoprim: Precursor ion (Q1) m/z 291.1 → Product ion (Q3) m/z 230.1

    • This compound: Precursor ion (Q1) m/z 300.2 → Product ion (Q3) m/z 230.1 (or other suitable product ion)

Quantitative Data and Method Validation

The performance of bioanalytical methods utilizing this compound is rigorously assessed through a validation process. Key validation parameters are summarized in the tables below, compiled from various studies.

Linearity and Range
AnalyteMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
TrimethoprimDried Plasma Spots100 - 50,000>0.99[2]
TrimethoprimDried Urine Spots500 - 250,000>0.99[2]
TrimethoprimSerum1.2 - 40 (µg/mL)0.9954[4][5]
Accuracy and Precision

Intra-day and Inter-day Precision and Accuracy for Trimethoprim in Dried Plasma Spots [2]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1008.5105.09.2103.0
Low3006.2102.37.8101.7
Mid4,0005.1101.56.5100.8
High40,0004.8100.35.9100.5

Intra-assay and Inter-assay Precision for Trimethoprim in Serum [4][5]

ParameterValue
Intra-assay Precision (%CV)<7%
Inter-assay Precision (%CV)<10%

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for the quantification of Trimethoprim in a biological matrix using this compound as an internal standard.

analytical_workflow cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound in Acetonitrile) plasma_sample->add_is vortex_precipitate Vortex & Centrifuge (Protein Precipitation) add_is->vortex_precipitate supernatant_transfer Transfer Supernatant vortex_precipitate->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Methanol/Water evaporation->reconstitution lc_separation LC Separation (Biphenyl/C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio vs. Calibration Curve) ms_detection->quantification

References

The Role of Trimethoprim-d9 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Trimethoprim-d9 as an internal standard in quantitative bioanalysis. It is designed to offer a comprehensive resource for professionals in drug development and analytical research, detailing the underlying principles, experimental methodologies, and data interpretation.

Core Principle: The 'Gold Standard' of Bioanalysis

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the analytical process. The purpose of the internal standard is to correct for the variability inherent in sample preparation and analysis.

Deuterium-labeled stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the "gold standard" in bioanalysis.[1][2] this compound is a form of trimethoprim where nine hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (trimethoprim) and the internal standard (this compound), while their nearly identical chemical and physical properties ensure they behave almost identically throughout the analytical workflow.[2][3] This includes extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's ion source.[1][3]

By measuring the ratio of the analyte response to the internal standard response, variations that can occur during sample preparation, injection volume, and ionization are effectively normalized.[4] This normalization leads to a significant improvement in the accuracy and precision of the quantification.[5]

Mechanism of Action of Trimethoprim

While the primary focus of this guide is on the analytical application of this compound, understanding the therapeutic mechanism of trimethoprim provides context for its importance. Trimethoprim is an antibiotic that functions by inhibiting bacterial dihydrofolate reductase (DHFR).[6] This enzyme is crucial for the bacterial synthesis of tetrahydrofolic acid (THF), an essential precursor for the synthesis of nucleotides, and consequently, bacterial DNA and RNA.[7][8] By blocking this pathway, trimethoprim halts bacterial growth and replication.[9] Its affinity for bacterial DHFR is significantly higher than for its mammalian counterpart, which accounts for its selective antibacterial activity.[9]

Below is a diagram illustrating the antibacterial signaling pathway of trimethoprim.

cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHF Dihydrofolic Acid (DHF) PABA->DHF Dihydropteroate Synthase THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA Bacterial DNA & RNA Synthesis Nucleotides->DNA_RNA Growth Bacterial Growth DNA_RNA->Growth Trimethoprim Trimethoprim Trimethoprim->DHF Inhibits Trimethoprim->THF

Trimethoprim's antibacterial mechanism of action.

Quantitative Data and Mass Spectrometry Parameters

The accurate quantification of trimethoprim using this compound as an internal standard relies on precise mass spectrometry settings. The following tables summarize key quantitative data for the analysis of trimethoprim and its deuterated internal standard.

Table 1: Mass Spectrometry Parameters for Trimethoprim and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Trimethoprim291.16230.17123.70
This compound300.37239.17 (inferred)123.70 (inferred)

Data compiled from multiple sources. The precursor ion for this compound reflects a +9 mass shift from trimethoprim. Product ions are inferred based on the fragmentation pattern of trimethoprim.

Table 2: Typical Method Validation Data for Trimethoprim Quantification using this compound Internal Standard

ParameterTypical ValueReference
Recovery92.23% - 104.5%[10]
Intra-day Precision (CV%)< 6% - 14%[2][9]
Inter-day Precision (CV%)< 10% - 24%[2][9]
Accuracy98.51% - 102.5%

Experimental Protocols

The following sections detail a generalized experimental protocol for the quantification of trimethoprim in a biological matrix (e.g., plasma, serum, urine) using this compound as an internal standard.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules like trimethoprim from biological matrices.

  • Aliquoting: Transfer a small volume (e.g., 50 µL) of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a precise volume of a working solution of this compound in an organic solvent (e.g., methanol or acetonitrile) to each tube.

  • Precipitation: Add a larger volume of cold organic solvent (e.g., acetonitrile) to precipitate the proteins. A typical ratio is 3:1 or 4:1 of solvent to sample volume.

  • Vortexing: Vortex the mixture thoroughly for a set period (e.g., 1-5 minutes) to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10-15 minutes) at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is crucial for resolving trimethoprim from other matrix components.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased to elute trimethoprim.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry

A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Capillary Voltage: Approximately 3500-4000 V.

  • Gas Temperature: Around 325-350°C.

  • Gas Flow: Optimized for the specific instrument, typically around 6-12 L/min.

  • Nebulizer Pressure: Approximately 30-50 psi.

  • MRM Transitions: Monitor the precursor to product ion transitions as specified in Table 1.

The diagram below illustrates a typical experimental workflow.

cluster_workflow Bioanalytical Workflow Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with This compound (IS) Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare LC LC Separation (e.g., C18 column) Prepare->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data Quant Quantification Data->Quant

A generalized experimental workflow for bioanalysis.

The Logic of Internal Standard Correction

The fundamental advantage of using a deuterated internal standard like this compound is its ability to compensate for variations that can compromise quantitative accuracy. The following diagram illustrates this logical relationship.

cluster_logic Internal Standard Correction Logic cluster_variability Sources of Variability Analyte Analyte (Trimethoprim) - Unknown Amount - Variable Signal Ratio Ratio (Analyte Signal / IS Signal) - Constant - Independent of Variability Analyte->Ratio IS Internal Standard (this compound) - Known Amount Added - Variable Signal IS->Ratio Extraction Extraction Loss Extraction->Analyte Extraction->IS Injection Injection Volume Injection->Analyte Injection->IS Ionization Ion Suppression/ Enhancement Ionization->Analyte Ionization->IS Result Accurate Quantification Ratio->Result

The logic of internal standard-based correction.

Conclusion

This compound serves as an exemplary internal standard for the robust and reliable quantification of trimethoprim in complex biological matrices. Its near-identical physicochemical properties to the parent compound ensure that it effectively tracks and corrects for analytical variability throughout the experimental workflow. By implementing the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly enhance the quality, accuracy, and reproducibility of their bioanalytical data, ensuring compliance with regulatory standards and contributing to the successful development of therapeutic agents.

References

A Technical Guide to the Synthesis and Isotopic Purity of Trimethoprim-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Trimethoprim-d9. Deuterated compounds, such as this compound, are crucial as internal standards in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy due to their similar chemical properties to the parent drug but distinct mass.[1][2] This document outlines a common synthetic route, detailed experimental protocols, and the analytical methodologies required to ensure the high isotopic purity of the final product.

Synthesis of this compound

The synthesis of this compound involves the introduction of nine deuterium atoms into the Trimethoprim molecule. This is typically achieved by replacing the hydrogen atoms of the three methoxy groups with deuterium. The general synthetic strategy involves the methylation of a trihydroxy precursor with a deuterated methylating agent.

A common synthetic pathway starts with 3,4,5-trihydroxybenzaldehyde. This precursor is first reacted with a deuterated methylating agent, such as deuterated dimethyl sulfate ((CD₃)₂SO₄) or deuterated methyl iodide (CD₃I), to form 3,4,5-tri(methoxy-d3)benzaldehyde. This deuterated intermediate then undergoes a series of reactions, similar to established Trimethoprim synthesis routes, to yield the final this compound product.[3][4] One such route involves condensation with 3-anilinopropionitrile followed by cyclization with guanidine.[3][5]

Synthesis_of_Trimethoprim_d9 A 3,4,5-Trihydroxybenzaldehyde B 3,4,5-Tri(methoxy-d3)benzaldehyde A->B Methylation with (CD3)2SO4 or CD3I C Deuterated Benzylidene Intermediate B->C Condensation with 3-Anilinopropionitrile D This compound C->D Cyclization with Guanidine Isotopic_Purity_Workflow cluster_Analysis Isotopic Purity Determination Sample This compound Sample MS LC-ESI-HR-MS Analysis Sample->MS NMR NMR Spectroscopy Sample->NMR MS_Result Calculate Isotopic Enrichment (from isotopic ion integration) MS->MS_Result H_NMR 1H NMR NMR->H_NMR D_NMR 2H NMR NMR->D_NMR Final_Purity Isotopic Purity Assessment MS_Result->Final_Purity H_NMR_Result Determine residual proton signals H_NMR->H_NMR_Result D_NMR_Result Confirm deuterium positions & relative purity D_NMR->D_NMR_Result H_NMR_Result->Final_Purity D_NMR_Result->Final_Purity

References

Trimethoprim-d9: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trimethoprim-d9, a deuterated analog of the synthetic antibacterial agent Trimethoprim. This document details its chemical properties, mechanism of action, and relevant experimental protocols, offering a valuable resource for professionals in drug development and microbiological research.

Core Compound Specifications

This compound is a stable, isotopically labeled form of Trimethoprim, where nine hydrogen atoms on the trimethoxybenzyl group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic studies as a mass spectrometry internal standard.

PropertyValueCitation(s)
CAS Number 1189460-62-5[1][2]
Molecular Formula C₁₄H₉D₉N₄O₃[1][2]
Molecular Weight 299.37 g/mol [1][2]

Mechanism of Action: Inhibition of Folate Synthesis

Trimethoprim's antibacterial efficacy stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[3][4] This pathway is essential for the production of tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[3][5] By blocking DHFR, Trimethoprim effectively halts bacterial DNA replication and protein synthesis, leading to bacteriostasis.[3]

Notably, Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for its mammalian counterpart, which accounts for its selective toxicity against bacteria.[3] This selective inhibition is a cornerstone of its clinical utility.

Often, Trimethoprim is administered in combination with sulfamethoxazole, a sulfonamide antibiotic. This combination results in a synergistic bactericidal effect by sequentially blocking two key enzymes in the folate pathway.[5] Sulfamethoxazole inhibits dihydropteroate synthase, an enzyme acting upstream of DHFR.[3]

Folate Synthesis Pathway Inhibition cluster_bacterial_synthesis Bacterial Folate Synthesis cluster_inhibitors Antibiotic Inhibition GTP GTP Dihydropteroate_Synthase Dihydropteroate Synthase pABA p-Aminobenzoic Acid (PABA) pABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolate Dihydrofolate (DHF) Dihydropteroic_Acid->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Precursors DNA, RNA, and Protein Precursors Tetrahydrofolate->Precursors Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Dihydropteroate_Synthase Trimethoprim Trimethoprim Trimethoprim->DHFR

Diagram of the bacterial folate synthesis pathway and points of inhibition.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The protocol outlined below is a generalized spectrophotometric method.

Principle: DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant DHFR enzyme

  • DHFR Assay Buffer

  • Dihydrofolic acid (DHF) solution

  • NADPH solution

  • Trimethoprim (as a control inhibitor)

  • Test compound (e.g., this compound)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, NADPH, and the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding NADPH and DHF to each well.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.

  • Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

DHFR Inhibition Assay Workflow start Start reagent_prep Prepare Reagents: - DHFR Enzyme - DHF Solution - NADPH Solution - Test Compound start->reagent_prep plate_setup Set up 96-well Plate: - Add Assay Buffer - Add DHFR Enzyme - Add Test Compound reagent_prep->plate_setup reaction_init Initiate Reaction: Add NADPH and DHF plate_setup->reaction_init measurement Measure Absorbance at 340 nm (Kinetic Mode) reaction_init->measurement data_analysis Analyze Data: - Calculate Reaction Rates - Determine IC50 Value measurement->data_analysis end End data_analysis->end

Workflow for a DHFR inhibition assay.
Pharmacokinetic Study in a Rat Model

This protocol describes a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Trimethoprim. This compound is an ideal internal standard for the LC-MS/MS analysis in such studies.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Dosing: Administer Trimethoprim to the rats via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples from the rats at predetermined time points post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Extraction: Extract Trimethoprim and the internal standard (this compound) from the plasma samples, typically using protein precipitation or liquid-liquid extraction.[6]

  • LC-MS/MS Analysis: Quantify the concentration of Trimethoprim in the plasma samples using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.[7][8]

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).

Pharmacokinetic ParameterValue (in Rats)Citation(s)
Elimination Half-life (t₁/₂) ~99 minutes (IV administration)[9]
Clearance ~40 mL/min/kg (IV administration)[9]
Volume of Distribution (Vd) ~2097 mL (IV administration)[9]

digraph "Pharmacokinetic Study Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dosing [label="Administer Trimethoprim\nto Rat Model"]; sampling [label="Collect Blood Samples\nat Timed Intervals"]; plasma_prep [label="Process Blood to\nObtain Plasma"]; extraction [label="Extract Trimethoprim and\nInternal Standard (this compound)"]; analysis [label="Quantify Drug Concentration\nvia HPLC-MS/MS"]; pk_analysis [label="Calculate Pharmacokinetic\nParameters (Cmax, Tmax, AUC, t1/2)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dosing; dosing -> sampling; sampling -> plasma_prep; plasma_prep -> extraction; extraction -> analysis; analysis -> pk_analysis; pk_analysis -> end; }

Workflow for a pharmacokinetic study of Trimethoprim.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals. Its use as an internal standard in pharmacokinetic studies ensures accurate quantification of Trimethoprim. A thorough understanding of Trimethoprim's mechanism of action and the availability of robust experimental protocols are crucial for the continued development of novel antibacterial agents and for optimizing the use of existing therapies. This guide provides a foundational resource to support these endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethoprim-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Trimethoprim-d9, a deuterated analog of the antibacterial agent Trimethoprim. This document is intended to serve as a vital resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Core Properties of this compound

This compound is a stable, isotopically labeled form of Trimethoprim, where nine hydrogen atoms on the three methoxy groups have been replaced with deuterium. This substitution results in a higher molecular weight compared to the parent compound, a property that is leveraged in various analytical applications, particularly as an internal standard in mass spectrometry-based quantification.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Appearance Off-White to White Solid/Powder
Molecular Formula C₁₄H₉D₉N₄O₃[1][2]
Molecular Weight 299.37 g/mol [1][2][3]
Melting Point 210-212 °C[4]
Storage Temperature 2-8°C or -20°C Freezer[3]
Purity >95% (HPLC)[5]

Table 2: Chemical Identifiers for this compound

IdentifierValueReference(s)
CAS Number 1189460-62-5[1][2]
Synonyms 2,4-Diamino-5-(3,4,5-tri(methoxy-d3)benzyl)pyrimidine, 5-[(3,4,5-Trimethoxy-d9-phenyl)methyl]-2,4-pyrimidinediamine[2][3]
SMILES String [2H]C([2H])([2H])Oc1cc(Cc2cnc(N)nc2N)cc(OC([2H])([2H])[2H])c1OC([2H])([2H])[2H][3]
InChI Key IEDVJHCEMCRBQM-GQALSZNTSA-N[3]

Table 3: Solubility of this compound

SolventSolubilityNotesReference(s)
Water 0.67 mg/mLRequires sonication[6]
DMSO 50 mg/mLRequires sonication; hygroscopic[6]

Note: Solubility data for this compound is limited; data for the parent compound, Trimethoprim, indicates it is very slightly soluble in water and slightly soluble in alcohol.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Trimethoprim functions as a bacteriostatic antibiotic by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway. This pathway is essential for the production of tetrahydrofolic acid (THF), a precursor for the synthesis of nucleotides and certain amino acids necessary for bacterial DNA replication and survival. Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for the mammalian enzyme, which accounts for its selective toxicity.

Trimethoprim_Mechanism_of_Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides DHFR->THF Catalyzes reduction Trimethoprim This compound Trimethoprim->DHFR Inhibits

Mechanism of action of Trimethoprim.

Experimental Protocols

This compound is predominantly used as an internal standard for the quantitative analysis of Trimethoprim in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies adapted from published research.

Quantification of Trimethoprim in Human Plasma by LC-MS/MS

This protocol describes a common method for determining the concentration of Trimethoprim in human plasma, a critical aspect of pharmacokinetic studies.

Sample Preparation (Protein Precipitation): [3]

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 200 µL of a working solution of this compound (e.g., 100 ng/mL in acetonitrile) as the internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for injection.

Chromatographic Conditions: [1]

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% (v/v) formic acid

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid

  • Gradient: Start with 10% B, increase to 90% B over 2 minutes, hold for 1 minute, then return to 10% B and equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions: [1]

  • Mass Spectrometer: Agilent 6410 Series Triple Quadrupole or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trimethoprim: m/z 291.1 → 230.1

    • This compound (IS): m/z 300.2 → 239.2

  • Fragmentor Voltage: 140 V

  • Collision Energy: 25 V

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 50 psi

Analytical_Workflow Typical LC-MS/MS Workflow for Drug Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Reconstitute Dry & Reconstitute Extract->Reconstitute HPLC HPLC Separation (C8 Column) Reconstitute->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Detection Detection (MRM) MS->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Result Concentration Result Quantification->Result

Analytical workflow using an internal standard.

Logical Relationship: Trimethoprim and this compound

The relationship between Trimethoprim and its deuterated analog is fundamental to its application in analytical chemistry.

Logical_Relationship cluster_properties Shared Properties cluster_diff Key Difference TMP Trimethoprim (Analyte of Interest) MW: ~290.3 g/mol prop1 Identical Core Chemical Structure TMP->prop1 diff1 Different Mass-to-Charge Ratio (m/z) (Distinguishable by Mass Spectrometer) TMP->diff1 TMP_d9 This compound (Internal Standard) MW: ~299.4 g/mol TMP_d9->TMP Used to quantify TMP_d9->prop1 TMP_d9->diff1 prop2 Similar Chromatographic Retention Time prop3 Similar Ionization Efficiency

Relationship between Trimethoprim and this compound.

Conclusion

This compound is an indispensable tool for the accurate quantification of Trimethoprim in complex biological matrices. Its physical and chemical properties are nearly identical to the parent drug, with the exception of its increased mass due to deuterium labeling. This key difference allows it to serve as an ideal internal standard, co-eluting with the analyte and experiencing similar matrix effects and ionization suppression, thereby ensuring high precision and accuracy in LC-MS/MS-based bioanalytical methods. The detailed protocols and conceptual diagrams provided in this guide offer a robust foundation for researchers and drug development professionals working with this essential compound.

References

Decoding the Trimethoprim-d9 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like Trimethoprim-d9 is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the material, ensuring its suitability for use as an internal standard in quantitative analyses. This guide offers an in-depth explanation of the data and methodologies presented in a typical this compound CoA.

Understanding the Basics: What is this compound?

This compound is a deuterated form of Trimethoprim, a bacteriostatic antibiotic. In this compound, nine hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling increases the molecular weight of the compound, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry.[1] This property makes it an ideal internal standard for pharmacokinetic and metabolic studies, as well as for quantitative analysis of Trimethoprim in various matrices by methods such as liquid chromatography-mass spectrometry (LC-MS).[2]

Key Information on a Certificate of Analysis

A Certificate of Analysis for this compound provides essential information about the compound and the specific lot.

Table 1: General Product Information

ParameterDescriptionExample Value
Product Name The common name of the compound.This compound
Catalog Number A unique identifier for the product.Varies by supplier
Lot Number A unique identifier for the specific batch of the product.Varies by supplier
CAS Number The Chemical Abstracts Service registry number.1189460-62-5[3][4]
Molecular Formula The chemical formula of the compound.C₁₄H₉D₉N₄O₃[3][4]
Molecular Weight The mass of one mole of the compound.299.37 g/mol [3][4]
Storage Conditions The recommended temperature for storing the product.2-8°C[3]
Retest Date The date by which the material should be re-analyzed to ensure it still meets specifications.Varies by supplier

Quantitative Analytical Data

The core of the CoA is the quantitative data that confirms the quality of the this compound standard. This data is typically presented in a tabular format.

Table 2: Analytical Specifications and Results

TestMethodSpecificationResult
Purity (Chemical) HPLC≥98.0%99.5%
Identity ¹H NMRConforms to structureConforms
Identity Mass SpectrometryConforms to structureConforms
Isotopic Purity Mass Spectrometry≥98% Deuterium Incorporation99.2%
Residual Solvents ¹H NMR / GC-MSAs per USP <467>Complies
Water Content Karl Fischer Titration≤1.0%0.2%

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for understanding and reproducing the results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. A typical HPLC method for Trimethoprim involves a reversed-phase column.[5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (or similar).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M sodium acetate) and an organic solvent (e.g., acetonitrile).[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at a specific wavelength, often 254 nm or 280 nm.

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol or mobile phase).

  • Quantification: The peak area of this compound is compared to the total peak area of all components in the chromatogram to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. For this compound, it verifies the correct placement of the non-deuterated protons.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Interpretation: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected spectrum for the Trimethoprim structure, confirming the identity of the compound. The absence of signals corresponding to the deuterated positions further verifies the isotopic labeling.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of the compound and to determine the extent of deuterium incorporation.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or a direct infusion source. High-resolution mass spectrometry (HRMS) is often used for accurate mass determination.

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for Trimethoprim.

  • Analysis:

    • Identity: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The measured mass-to-charge ratio (m/z) should be consistent with the calculated molecular weight.

    • Isotopic Purity: The mass spectrum will display a distribution of isotopic peaks. The relative intensities of the peaks corresponding to different numbers of deuterium atoms (d₀ to d₉) are used to calculate the isotopic purity, which is the percentage of molecules that contain the desired number of deuterium atoms.

Visualizing the Workflow and Quality Relationships

Understanding the process behind generating a Certificate of Analysis and the interplay between different analytical tests is crucial for appreciating the quality of the reference standard.

CoA_Workflow cluster_0 Material Synthesis & Sourcing cluster_1 Quality Control Testing cluster_2 Data Review & Certification Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sampling Representative Sampling Purification->Sampling HPLC HPLC Purity Sampling->HPLC NMR NMR Identity Sampling->NMR MS MS Identity & Isotopic Purity Sampling->MS Other Other Tests (e.g., Water Content) Sampling->Other Data_Review Data Review & Verification HPLC->Data_Review NMR->Data_Review MS->Data_Review Other->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Final_Approval Final QA Approval CoA_Generation->Final_Approval Analytical_Tests_Quality_Attributes cluster_0 Analytical Tests cluster_1 Quality Attributes HPLC HPLC Purity Chemical Purity HPLC->Purity Verifies NMR ¹H NMR Identity Identity NMR->Identity Confirms Structure Structure Confirmation NMR->Structure Confirms MS Mass Spectrometry MS->Identity Confirms Isotopic_Purity Isotopic Purity MS->Isotopic_Purity Quantifies Molecular_Weight Molecular Weight MS->Molecular_Weight Determines KF Karl Fischer Water_Content Water Content KF->Water_Content Measures

References

A Technical Guide to Trimethoprim-d9 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Trimethoprim-d9, a deuterated analog of the antibiotic Trimethoprim. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic studies, metabolic research, and other analytical applications.

Introduction to Trimethoprim and its Deuterated Analog

Trimethoprim is a synthetic bacteriostatic antibiotic that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2] It exhibits broad-spectrum activity against a wide array of Gram-positive and Gram-negative aerobic bacteria.[1][2] The therapeutic action of Trimethoprim lies in its ability to disrupt the folic acid synthesis pathway in bacteria, which is essential for the production of nucleotides and certain amino acids, thereby inhibiting bacterial growth and replication.[1][3][4]

This compound is a stable isotope-labeled version of Trimethoprim, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as in liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[2] Its key advantages in this role include its chemical similarity to the unlabeled analyte and a distinct mass difference, which allows for accurate and precise quantification in complex biological matrices.

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer this compound for research purposes. The table below summarizes key quantitative data from several prominent vendors to facilitate comparison. Researchers are advised to consult the suppliers' websites and Certificates of Analysis (CoA) for the most current and detailed specifications.

SupplierCatalog NumberPurityMolecular FormulaMolecular Weight ( g/mol )CAS Number
MedchemExpress HY-B0510S99.60%C₁₄H₉D₉N₄O₃299.371189460-62-5
United States Biological T8487-25Highly Purified (90% D9, 10% D6)C₁₄H₉D₉N₄O₃Not SpecifiedNot Specified
VIVAN Life Sciences VLCS-01594Not SpecifiedC₁₄H₉D₉N₄O₃299.371189460-62-5
Sigma-Aldrich (VETRANAL®) 32414-10MGAnalytical StandardC₁₄D₉H₉N₄O₃299.371189460-62-5
Simson Pharma Not SpecifiedNot SpecifiedNot SpecifiedNot Specified1189460-62-5
Cayman Chemical (Trimethoprim-d3) Not Specified≥99% deuterated forms (d1-d3)C₁₄H₁₅D₃N₄O₃293.31189923-38-3

Mechanism of Action: Inhibition of Folic Acid Synthesis

Trimethoprim selectively targets and inhibits bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the bacterial folic acid metabolic pathway.[1][3][4] Unlike their mammalian counterparts, which obtain folic acid from their diet, bacteria must synthesize it de novo. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][5] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3][5] By inhibiting DHFR, Trimethoprim leads to a depletion of THF, thereby halting bacterial growth.[1]

The synergistic combination of Trimethoprim with sulfamethoxazole, which inhibits an earlier step in the folic acid pathway (dihydropteroate synthase), results in a more potent bactericidal effect.[1][5]

Below is a diagram illustrating the bacterial folic acid synthesis pathway and the inhibitory action of Trimethoprim.

Folic_Acid_Pathway Bacterial Folic Acid Synthesis Pathway and Trimethoprim Inhibition PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->Dihydropteroate_Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate_Synthase->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Precursors Purines, Thymidine, Amino Acids Tetrahydrofolate->Precursors Bacterial_Growth Bacterial Growth Precursors->Bacterial_Growth Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Dihydropteroate_Synthase Trimethoprim Trimethoprim Trimethoprim->DHFR Experimental_Workflow LC-MS/MS Quantification Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Spiking Spike Matrix with Trimethoprim Standard Add_IS Add this compound Internal Standard Spiking->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject Sample Supernatant_Transfer->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (SRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantify Concentration (Calibration Curve) Ratio_Calculation->Quantification Logical_Relationship Conceptual Framework of this compound Application Trimethoprim Trimethoprim (Antibiotic) Deuteration Isotopic Labeling (Deuteration) Trimethoprim->Deuteration Trimethoprim_d9 This compound Deuteration->Trimethoprim_d9 Properties Distinct Mass Chemical Equivalence Trimethoprim_d9->Properties Application Internal Standard in Mass Spectrometry Properties->Application Research_Area Pharmacokinetics Metabolic Studies Bioanalysis Application->Research_Area Outcome Accurate and Precise Quantification Research_Area->Outcome

References

A Comprehensive Technical Guide to the Safe Handling of Trimethoprim-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and handling precautions for Trimethoprim-d9, a deuterated analogue of the bacteriostatic antibiotic Trimethoprim.[1] The replacement of hydrogen atoms with deuterium, a stable isotope, can alter a compound's metabolic profile, making deuterated compounds like this compound valuable in pharmaceutical research and development.[2][3] However, this structural modification necessitates a thorough understanding of the compound's safety profile to ensure the well-being of laboratory personnel. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound, providing a framework for its safe use in a research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4][5] The primary health concerns are related to its acute oral toxicity and potential reproductive toxicity.[4][5][6][7]

GHS Hazard Classification:

Hazard ClassCategory
Acute Toxicity, Oral3 or 4
Reproductive Toxicity2
Source: Sigma-Aldrich, Cayman Chemical, Pfizer Inc. Safety Data Sheets[4][5][6][7]

Signal Word: Danger [4][5]

Hazard Statements:

  • H301: Toxic if swallowed[4][5]

  • H302: Harmful if swallowed[7][8]

  • H361d: Suspected of damaging the unborn child[4][5][6]

Precautionary Statements:

  • P201: Obtain special instructions before use.[6]

  • P202: Do not handle until all safety precautions have been read and understood.[4][5][6]

  • P264: Wash hands thoroughly after handling.[4][5][6][8]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4][5]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4][5]

  • P405: Store locked up.[4][5][6]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4][5][6][8]

Toxicological Data

While specific toxicological studies on this compound are not extensively available, the toxicological properties of the parent compound, Trimethoprim, are considered relevant. The toxicological properties of Trimethoprim have not been fully investigated.[9]

Acute Toxicity Data for Trimethoprim:

Route of AdministrationSpeciesDose
Oral LD50Rat1500 mg/kg
Oral LD50Mouse2000 mg/kg
Note: This data is for the non-deuterated parent compound, Trimethoprim. The acute toxicity of this compound is expected to be similar.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would be followed for a comprehensive evaluation. These include:

  • OECD 420/423: Acute Oral Toxicity

  • OECD 414: Prenatal Developmental Toxicity Study

  • OECD 471: Bacterial Reverse Mutation Test (Ames Test)

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to minimize exposure risks.

4.1. General Handling Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid dust formation.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Practices: Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the laboratory.[6]

4.2. Specific Precautions for Deuterated Compounds:

Deuterated compounds require additional precautions to prevent isotopic dilution, which can compromise experimental results.[10]

  • Prevention of Hydrogen-Deuterium (H-D) Exchange:

    • Work in a dry, inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to atmospheric moisture.[10]

    • Use aprotic deuterated solvents when possible.[10]

    • Avoid contact with protic sources such as water and alcohols.[10]

  • Hygroscopicity: If the compound is hygroscopic, handle it in a glove box or a desiccator to prevent moisture absorption.[10]

4.3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

  • Recommended storage temperature is typically refrigerated at 2-8°C.[4][11]

  • Protect from light.[12]

  • Store away from incompatible materials such as strong oxidizing agents and bases.[9]

Accidental Release and First Aid Measures

5.1. Accidental Release:

In the event of a spill, follow these procedures:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust.

  • For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.

  • For large spills, contain the spill and collect the material using a method that minimizes dust generation.

  • Clean the spill area thoroughly.

  • Do not allow the material to enter drains or waterways.[8][9]

5.2. First Aid Measures:

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[8][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[9] If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key safety and emergency response workflows.

G General Laboratory Safety Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Read SDS Read SDS Obtain PPE Obtain PPE Read SDS->Obtain PPE Prepare Workspace Prepare Workspace Obtain PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Dissolve/Dispense Dissolve/Dispense Weigh Compound->Dissolve/Dispense Decontaminate Decontaminate Dissolve/Dispense->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Wash Hands Wash Hands Dispose Waste->Wash Hands

Caption: General laboratory safety workflow for handling this compound.

G Decision Tree for Accidental Spill of this compound Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Small Large Spill Large Spill Assess Spill Size->Large Spill Large Wear PPE Wear PPE Small Spill->Wear PPE Evacuate Area Evacuate Area Large Spill->Evacuate Area Call Emergency Response Call Emergency Response Evacuate Area->Call Emergency Response Contain Spill Contain Spill Wear PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Dispose of Waste Dispose of Waste Clean Up->Dispose of Waste

Caption: Decision tree for responding to an accidental spill of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This material may be considered a hazardous waste.[8] Do not dispose of it down the drain or into the environment.[8][9]

Conclusion

This compound is a valuable tool in pharmaceutical research, but it must be handled with care due to its potential health hazards. By adhering to the safety precautions outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet from the supplier before handling this compound.

References

The Deuterium Switch: A Technical Guide to the Application of Deuterated Compounds in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of hydrogen with its stable, heavy isotope, deuterium, represents a significant advancement in medicinal chemistry. This "deuterium switch" leverages the kinetic isotope effect (KIE) to favorably alter the metabolic fate of pharmacologically active compounds. By strengthening the target carbon-hydrogen bond, deuteration can slow metabolic breakdown, leading to an improved pharmacokinetic profile, enhanced safety, and potentially greater efficacy. This technical guide provides an in-depth exploration of the core principles, applications, and developmental methodologies of deuterated compounds in pharmacology, with a focus on quantitative data, experimental protocols, and logical workflows.

Introduction: The Kinetic Isotope Effect in Pharmacology

The foundation of deuterated drug design lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a corresponding carbon-hydrogen (C-H) bond.[1] Consequently, reactions that involve the cleavage of this bond as the rate-limiting step will proceed more slowly.[2]

In pharmacology, many drugs are cleared from the body through metabolic processes, often catalyzed by Cytochrome P450 (CYP) enzymes, which frequently involve the oxidative cleavage of C-H bonds.[3] By selectively replacing a hydrogen atom at a known metabolic "soft spot" with deuterium, the rate of metabolism at that site can be significantly reduced.[4] This modification can lead to several desirable outcomes:

  • Prolonged Half-life (t½): Slower metabolism extends the drug's duration of action in the body.[5]

  • Increased Exposure (AUC): The total amount of drug the body is exposed to over time is increased.[5]

  • Reduced Peak Plasma Concentrations (Cmax): Slower metabolism can lead to more stable plasma concentrations, avoiding sharp peaks that may be associated with adverse effects.[6]

  • Altered Metabolite Profile: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites towards more favorable pathways.[4][5]

  • Reduced Dosing Frequency: A longer half-life can allow for less frequent administration, improving patient compliance.[4]

The first deuterated drug to receive FDA approval was Deutetrabenazine (Austedo®) in 2017, a testament to the viability of this strategy.[4]

Case Studies: Approved Deuterated Pharmaceuticals

The success of deuteration is best illustrated through examples of drugs that have reached the market.

Deutetrabenazine: A Paradigm Shift in Huntington's Disease Treatment

Deutetrabenazine is a deuterated version of tetrabenazine, used to treat chorea (involuntary movements) associated with Huntington's disease.[1] The parent drug, tetrabenazine, is rapidly metabolized at its two methoxy groups.[7] In deutetrabenazine, the six hydrogen atoms on these methoxy groups are replaced with deuterium.

This modification significantly slows the rate of metabolism by the CYP2D6 enzyme system.[8] The result is a longer half-life of the active metabolites (α-HTBZ and β-HTBZ), more stable plasma concentrations, and reduced peak-to-trough fluctuations.[6][8] Clinically, this improved pharmacokinetic profile allows for a lower total daily dose and less frequent dosing compared to tetrabenazine, which translates to a significantly better tolerability profile, particularly concerning neuropsychiatric adverse events like depression, somnolence, and akathisia.[8][9]

Deucravacitinib: A De Novo Deuterated Drug

Unlike deutetrabenazine, which was a "deuterium switch" of an existing drug, deucravacitinib (Sotyktu™) is a novel, de novo designed deuterated molecule.[4] Approved for moderate-to-severe plaque psoriasis, it is a highly selective inhibitor of tyrosine kinase 2 (TYK2).[10]

In this case, deuterium was incorporated into the N-methylamide moiety of the molecule during the initial discovery phase.[11] This strategic deuteration was designed to reduce the formation of a less selective N-demethylated metabolite, thereby helping to maintain the drug's high selectivity for TYK2 over other Janus kinase (JAK) family enzymes.[4][11] This improved selectivity is crucial for its favorable safety profile.

Donafenib: An Advancement in Cancer Therapy

Donafenib is a deuterated derivative of sorafenib, a multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma (HCC).[12] In a head-to-head clinical trial, donafenib demonstrated superior overall survival compared to sorafenib in patients with advanced HCC.[12][13] Furthermore, donafenib exhibited a more favorable safety profile, with significantly fewer patients experiencing grade ≥3 adverse events.[13][14]

Quantitative Data Presentation: Pharmacokinetic Comparisons

The advantages of deuteration are most evident in the quantitative comparison of pharmacokinetic (PK) parameters between deuterated drugs and their non-deuterated (protio) counterparts.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine Active Metabolites

ParameterDeutetrabenazine (15 mg)Tetrabenazine (25 mg)Fold Change/DifferenceReference(s)
Total Active Metabolites (α+β-HTBZ)
AUCinf (ng·h/mL)~296~279~1.06x Increase[6]
Cmax (ng/mL)~24.7~56.1~56% Reduction[6]
t½ (h)~9-11 hours (for individual metabolites)~2-3 hours (for individual metabolites)~3-4x Longer[6]
Dosing Frequency Twice DailyThree Times DailyLess Frequent[9]

Data derived from studies in healthy volunteers. AUCinf = Area under the curve from time zero to infinity; Cmax = Maximum plasma concentration; t½ = Half-life.

Table 2: Efficacy and Safety of Donafenib vs. Sorafenib in Advanced HCC

OutcomeDonafenibSorafenibHazard Ratio / P-valueReference(s)
Median Overall Survival (mOS) 12.1 months10.3 monthsHR: 0.831; P = .0245[12][13]
Median Progression-Free Survival (mPFS) 3.7 months3.6 monthsP = .0570[12]
Objective Response Rate (ORR) 4.6%2.7%P = .2448[13]
Grade ≥3 Drug-Related Adverse Events 38%50%P = .0018[13][14]

Data from a Phase II-III randomized controlled trial.

Key Experimental Protocols

The development of deuterated drugs relies on robust in vitro assays to predict the in vivo impact of deuteration. Below are detailed methodologies for two critical experiments.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is fundamental for determining a compound's susceptibility to metabolism by liver enzymes, primarily CYPs, and for quantifying the kinetic isotope effect.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a deuterated compound and its protio-analog by measuring the rate of its disappearance when incubated with liver microsomes.

Materials:

  • Test compounds (deuterated and non-deuterated) and positive control (e.g., Midazolam, Dextromethorphan).

  • Pooled Human Liver Microsomes (HLM).

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Magnesium chloride (MgCl₂).

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis.

  • 96-well plates, incubator, centrifuge, LC-MS/MS system.

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and controls (e.g., 10 mM in DMSO). Create working solutions by diluting the stock in acetonitrile.

    • Prepare the NADPH regenerating system in buffer.

    • Thaw the liver microsomes on ice and prepare a working stock solution (e.g., 3 mg/mL) in the phosphate buffer. Keep on ice.

  • Incubation Procedure:

    • Add the liver microsomal solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

    • Incubate the plate at 37°C with shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is typically quenched immediately after adding the NADPH system.

    • Include a negative control incubation where the NADPH system is omitted (quenched at the final time point) to assess non-NADPH-mediated degradation.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration) .

This protocol is a generalized procedure. Specific concentrations, volumes, and time points may need optimization based on the compound's properties.[8][15][16][17][18]

Protocol: Cytochrome P450 (CYP) Inhibition Assay

This assay determines if a deuterated compound inhibits the activity of major CYP isoforms, which is crucial for predicting potential drug-drug interactions (DDIs).

Objective: To determine the IC₅₀ value (the concentration of a compound that causes 50% inhibition) for a test compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Materials:

  • Test compound and known positive control inhibitors for each CYP isoform.

  • Human Liver Microsomes (HLM) or recombinant human CYP enzymes.

  • Isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9).

  • NADPH.

  • Potassium phosphate buffer (pH 7.4).

  • Quenching solution (e.g., Acetonitrile or Methanol) with internal standard.

  • LC-MS/MS system.

Methodology:

  • Incubation Setup:

    • Prepare a series of dilutions of the test compound (e.g., 8-point curve, 3-fold serial dilution starting from 100 µM).

    • In a 96-well plate, combine HLM, phosphate buffer, and the isoform-specific probe substrate.

    • Add the test compound dilutions to the appropriate wells. Include vehicle control (no inhibitor) and positive control inhibitor wells.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reactions by adding a pre-warmed NADPH solution.

    • Incubate at 37°C for a predetermined time (short enough to be in the linear range of metabolite formation).

  • Reaction Termination and Processing:

    • Stop the reaction by adding a cold quenching solution containing an internal standard.

    • Centrifuge the plate to pellet proteins.

    • Transfer the supernatant for analysis.

  • Analysis and Data Interpretation:

    • Quantify the amount of the specific metabolite formed from the probe substrate using LC-MS/MS.

    • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This assay can be performed using either specific probe substrates analyzed by LC-MS/MS or fluorogenic probes where the output is a fluorescent signal.[7][19][20][21][22]

Visualizations: Pathways and Workflows

Signaling Pathway: Mechanism of Action of Deutetrabenazine

Deutetrabenazine acts by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2). This transporter is responsible for loading monoamine neurotransmitters, such as dopamine, from the neuronal cytoplasm into synaptic vesicles for subsequent release. By inhibiting VMAT2, deutetrabenazine depletes the presynaptic stores of dopamine, reducing the amount released into the synapse. This dampening of dopaminergic signaling is believed to alleviate the hyperkinetic movements characteristic of chorea.[23][24][25]

VMAT2_Inhibition Mechanism of Deutetrabenazine (VMAT2 Inhibition) cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_cyto Cytoplasmic Dopamine L_DOPA->Dopamine_cyto AADC VMAT2 VMAT2 Dopamine_cyto->VMAT2 Uptake Vesicle Synaptic Vesicle Dopamine_vesicle Vesicular Dopamine VMAT2->Dopamine_vesicle Dopamine_vesicle->Release Exocytosis Deutetrabenazine Deutetrabenazine (Active Metabolites) Deutetrabenazine->VMAT2 Inhibits Dopamine_synapse Synaptic Dopamine D2_Receptor Dopamine Receptors Dopamine_synapse->D2_Receptor Binds Release->Dopamine_synapse Signal Signal Transduction D2_Receptor->Signal Activates Deuterated_Drug_Development General Workflow for Deuterated Drug Development Start Candidate Selection: - Identify parent drug - Known metabolic liabilities (CYP450) - Clear therapeutic need for improved PK Synthesis Site-Selective Deuteration: Synthesize deuterated analog at metabolic 'soft spot' Start->Synthesis InVitro In Vitro Screening: - Metabolic Stability Assay (Microsomes) - CYP Inhibition Assay - Receptor Binding/Functional Assays Synthesis->InVitro Compare Data Analysis: Compare PK parameters (t½, CLint) of deuterated vs. non-deuterated InVitro->Compare Advantage Significant Metabolic Advantage? Compare->Advantage Preclinical In Vivo Preclinical Studies: - Animal PK studies (rodent, non-rodent) - Bridging toxicology studies Advantage->Preclinical Yes Stop Stop Development or Re-design Compound Advantage->Stop No Clinical Clinical Development: - Phase I (Safety, PK in humans) - Phase II/III (Efficacy, Safety) - Leverage parent drug data (505(b)(2) pathway) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

References

Methodological & Application

Preparation of Trimethoprim-d9 Stock Solutions: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the preparation, storage, and handling of Trimethoprim-d9 stock solutions for research and development applications. This compound, a deuterated analog of the antibiotic Trimethoprim, is commonly utilized as an internal standard in quantitative analytical methods such as mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound stock solutions based on available information for Trimethoprim and its deuterated form.

ParameterValueReference
Molecular Formula C₁₄H₉D₉N₄O₃
Molecular Weight 299.37 g/mol
Typical Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylacetamide, Propylene Glycol[1][2]
Solubility in DMSO 50 mg/mL (167.02 mM) (ultrasonication may be required)[1]
Solubility in Water 0.67 mg/mL (2.24 mM) (ultrasonication may be required)[1]
Recommended Storage (Neat Solid) 2-8°C
Stock Solution Storage -20°C (for up to 1 month) or -80°C (for up to 6 months)[1]

Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment:

  • This compound (solid)

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator bath

  • Sterile polypropylene or glass vials for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Safety Precautions:

  • Work in a well-ventilated area or a chemical fume hood.

  • This compound is classified as acutely toxic if swallowed and is a suspected reproductive toxin. Handle with care and avoid inhalation or direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound before starting any work.[3]

Procedure:

  • Equilibrate Reagents: Allow the this compound solid and DMSO to equilibrate to room temperature before use. This is particularly important for the hygroscopic DMSO to prevent water condensation.

  • Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolution:

    • Transfer the weighed this compound into a sterile vial.

    • Add the calculated volume of DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of the solid.

    • Cap the vial securely and vortex the mixture for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the solid does not completely dissolve after vortexing, place the vial in a sonicator bath for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene or glass vials. This minimizes freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name (this compound), concentration (10 mg/mL), solvent (DMSO), preparation date, and your initials.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[1] For long-term storage (up to 6 months), store at -80°C.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Trimethoprim_d9_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound start->weigh Equilibrate Reagents add_solvent Add DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot Solution dissolve->aliquot Ensure Complete Dissolution store Store at -20°C or -80°C aliquot->store finish End store->finish

References

Application Note: Quantitative Analysis of Trimethoprim in Human Plasma using a Validated LC-MS/MS Method with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoprim is a bacteriostatic antibiotic that functions as a dihydrofolate reductase inhibitor, primarily used in the treatment of urinary tract infections and in combination with sulfamethoxazole. Accurate quantification of Trimethoprim in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive method for the quantitative analysis of Trimethoprim in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Trimethoprim-d9, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Principle of the Method

This method employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This compound, the deuterated internal standard, is added to all samples, calibrators, and quality controls to ensure accurate quantification. The concentration of Trimethoprim is determined by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Materials and Reagents

  • Trimethoprim (analytical standard)

  • This compound (internal standard)

  • LC-MS/MS grade acetonitrile and methanol

  • Formic acid (≥98%)

  • Ultrapure water

  • Drug-free human plasma

2. Preparation of Stock and Working Solutions

  • Trimethoprim Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Trimethoprim in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Trimethoprim stock solution in a 50:50 mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.

  • IS Working Solution (e.g., 20 nM): Dilute the this compound stock solution in acetonitrile to the final working concentration.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for blank samples, calibration standards, QC samples, and unknown samples.

  • Pipette 100 µL of the respective plasma sample (blank, standard, QC, or unknown) into the labeled tubes.

  • Add 400 µL of the IS working solution in acetonitrile to each tube.

  • Vortex the tubes for 5 minutes at 500 rpm to precipitate proteins.

  • Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Dry the samples under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 100 µL of a 1:3 methanol:water solution.

  • Vortex briefly and centrifuge before placing in the autosampler for LC-MS/MS analysis.

4. LC-MS/MS System and Conditions

The following are typical LC-MS/MS parameters and can be optimized for the specific instrumentation used.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 or Biphenyl column (e.g., 100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Gradient Elution Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for column re-equilibration.
Flow Rate 0.4 - 0.5 mL/min
Column Temperature 60°C
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Trimethoprim 291.1230.1 (Quantifier)AutoOptimized
123.1 (Qualifier)
This compound 300.1230.1 (Quantifier)AutoOptimized
123.1 (Qualifier)

Note: The specific product ions and collision energies should be optimized for the instrument in use. The precursor ion for this compound is based on a +9 mass shift from the unlabeled compound.

Table 2: Method Validation Summary

This table summarizes typical performance characteristics of a validated method for Trimethoprim quantification.

ParameterResult
Linearity Range 1.2 µg/mL to 40 µg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.06 µg/mL
Intra-assay Precision (%CV) < 7%
Inter-assay Precision (%CV) < 10%
Accuracy (% Bias) Within ±15% of nominal values
Recovery 90.8% to 104.5%

Visualizations

G Experimental Workflow for Trimethoprim Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound in ACN) Sample->Add_IS Vortex_Centrifuge Vortex & Centrifuge (Protein Precipitation) Add_IS->Vortex_Centrifuge Transfer Transfer Supernatant Vortex_Centrifuge->Transfer Dry_Reconstitute Dry Down & Reconstitute Transfer->Dry_Reconstitute Inject Inject into LC-MS/MS System Dry_Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometry (MRM Detection) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Workflow for Trimethoprim analysis.

G Principle of Internal Standard Correction cluster_analyte Analyte (Trimethoprim) cluster_is Internal Standard (this compound) cluster_ratio Ratio Calculation Analyte_Signal Analyte Signal Analyte_Variation Signal Variation (e.g., Ion Suppression) Analyte_Signal->Analyte_Variation Analyte_Final Measured Analyte (Inaccurate) Analyte_Variation->Analyte_Final IS_Variation Signal Variation (Mirrors Analyte) Ratio Area Ratio (Analyte / IS) Analyte_Final->Ratio IS_Signal IS Signal IS_Signal->IS_Variation IS_Final Measured IS IS_Variation->IS_Final IS_Final->Ratio Result Accurate Quantification Ratio->Result

Caption: Role of the internal standard.

Application of Trimethoprim-d9 in Veterinary Drug Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

This document provides detailed application notes and protocols for the use of Trimethoprim-d9 as an internal standard in the quantitative analysis of trimethoprim residues in veterinary samples. The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for residue analysis.[1][2][3]

Introduction

Trimethoprim is a bacteriostatic antibiotic widely used in veterinary medicine, often in combination with sulfonamides, to treat bacterial infections in food-producing animals.[3][4] Regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for trimethoprim in various animal-derived food products to ensure consumer safety.[3][5] Accurate and reliable analytical methods are crucial for monitoring these residues and ensuring compliance with food safety standards.[6][7]

The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy for achieving high accuracy and precision in quantitative mass spectrometry-based methods.[8] this compound has chemical and physical properties nearly identical to those of trimethoprim, but with a different mass. This allows it to be distinguished by the mass spectrometer, enabling it to compensate for variations in sample preparation, matrix effects, and instrument response.[8]

Experimental Protocols

The following protocols are generalized from common practices in veterinary drug residue analysis and should be adapted and validated for specific matrices and laboratory conditions.[9][10][11]

Materials and Reagents
  • Analytes: Trimethoprim (analytical standard)

  • Internal Standard: this compound

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Acids/Bases: Formic acid, Acetic acid, Ammonium hydroxide

  • Salts: Anhydrous magnesium sulfate, Sodium chloride

  • SPE Cartridges: C18 or cation exchange cartridges

  • Sample Matrices: Animal tissues (muscle, liver, kidney), milk, eggs, fish

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for multi-residue analysis in food matrices.

  • Homogenization: Homogenize 2-5 g of the tissue sample. For liquid samples like milk, use 5-10 mL.

  • Fortification: Add a known concentration of this compound internal standard solution to the homogenized sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

    • Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Vortex vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1-2 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer to a d-SPE tube containing a cleanup sorbent (e.g., C18 and primary secondary amine - PSA).

    • Vortex for 30 seconds and centrifuge at ≥10000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is typical.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Ion Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both trimethoprim and this compound for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Trimethoprim291.1230.1123.1
This compound300.2236.1126.1

Note: The specific m/z values may vary slightly depending on the instrument and conditions.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of trimethoprim using this compound as an internal standard in various veterinary matrices.

MatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Animal TissueLC-MS/MS~42560-79[12]
Chicken, Fish, EggsLC-MS/MS0.2-0.4-51.9-52.8[3]
Porcine TissueHPLC5--[13]
Tilapia FilletLC-QTOF-MS15-[14]
Shrimp TissueUPLC-MS/MS-< MRLs88.6-106

LOD: Limit of Detection; LOQ: Limit of Quantification; MRLs: Maximum Residue Limits. The values presented are indicative and may vary based on the specific experimental setup.

Diagrams

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Output Output Sample Animal Tissue/Milk/Egg Sample Homogenize Homogenization Sample->Homogenize Spike Spike with this compound Homogenize->Spike Extract QuEChERS Extraction Spike->Extract Cleanup d-SPE Cleanup Extract->Cleanup Reconstitute Evaporation & Reconstitution Cleanup->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition (MRM) LC_MS->Data Quant Quantification Data->Quant Result Residue Concentration (µg/kg) Quant->Result

Caption: Experimental workflow for trimethoprim residue analysis.

Internal_Standard_Logic cluster_Analyte Analyte (Trimethoprim) cluster_IS Internal Standard (this compound) cluster_Calculation Quantification A_Sample Analyte in Sample A_Extract Analyte in Final Extract A_Sample->A_Extract Extraction & Cleanup (Potential Loss) A_Signal Analyte MS Signal A_Extract->A_Signal Ionization (Matrix Effects) Ratio Ratio = (Analyte Signal / IS Signal) A_Signal->Ratio IS_Spike Known Amount of IS Added IS_Extract IS in Final Extract IS_Spike->IS_Extract Extraction & Cleanup (Mirrors Analyte Loss) IS_Signal IS MS Signal IS_Extract->IS_Signal Ionization (Compensates for Matrix Effects) IS_Signal->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Final_Conc Accurate Analyte Concentration Calibration->Final_Conc

Caption: Role of an internal standard in quantitative analysis.

References

Application of Trimethoprim-d9 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethoprim-d9 (TMP-d9), a deuterated analog of the antibiotic trimethoprim, serves as a crucial internal standard for the quantitative analysis of trimethoprim and other pharmaceutical residues in complex environmental matrices. Its use in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. This application note details the methodologies and protocols for utilizing this compound in the analysis of environmental samples such as water, wastewater, and soil.

Analytical Principle

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that employs isotopically labeled compounds as internal standards. This compound, with a mass shift of +9 atomic mass units compared to the native trimethoprim, is an ideal internal standard.[1] It behaves chemically and physically identically to the analyte of interest (trimethoprim) during sample extraction, cleanup, and chromatographic separation. By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the target analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal in the mass spectrometer is then used for quantification, leading to highly accurate and reliable results.

Applications in Environmental Matrices

This compound is widely used for the determination of trimethoprim in various environmental compartments:

  • Wastewater and Surface Water: Monitoring of wastewater treatment plant influents and effluents, as well as rivers and lakes, for trimethoprim contamination.[2][3][4][5]

  • Drinking Water: Ensuring the safety of drinking water by detecting trace levels of trimethoprim.[6]

  • Soil and Sludge: Assessing the accumulation of trimethoprim in agricultural soils and sewage sludge.[1][5]

Quantitative Data Summary

The following tables summarize the performance of analytical methods using this compound for the quantification of trimethoprim in various environmental samples. These methods typically involve solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by LC-MS/MS analysis.

Table 1: Method Detection and Quantification Limits

MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Influent WastewaterSPE-LC-MS/MS20–200 pg/L-[3]
Effluent WastewaterSPE-LC-MS/MS16–120 pg/L-[3]
River WaterSPE-LC-MS/MS8.0–60 pg/L-[3]
WaterHPLC/UV0.06 µM0.2 µM[7]
Drinking WaterSPE-LC-MS/MS-< 10 ng/L[6]

Table 2: Recovery Rates

MatrixMethodAnalyte ConcentrationRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Wastewater and River WaterSPE-LC-MS/MS-49 - 1331 - 18[3]
Spiked WaterSPE-TLC Densitometry-108.7 ± 23.7-[3]
Drinking WaterSPE-LC-MS/MS-> 90-[6]

Experimental Protocols

Protocol 1: Analysis of Trimethoprim in Water and Wastewater by SPE and LC-MS/MS

This protocol is a generalized procedure based on common practices for the analysis of trimethoprim in aqueous environmental samples using this compound as an internal standard.

1. Sample Preparation and Spiking

  • Collect water/wastewater samples in clean glass bottles.

  • Filter the samples through a 0.45 µm glass fiber filter to remove suspended solids.

  • To a known volume of the filtered sample (e.g., 100 mL), add a precise amount of this compound solution to achieve a final concentration of, for example, 100 ng/L.

  • Acidify the sample to pH 2-3 with an appropriate acid (e.g., formic acid or sulfuric acid) to improve the extraction efficiency of trimethoprim.

2. Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3).[8]

  • Sample Loading: Load the pre-spiked and acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained analytes (trimethoprim and this compound) with two aliquots of 3 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase starting condition (e.g., 95:5 water:methanol with 0.1% formic acid).

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both trimethoprim and this compound.

      • Trimethoprim: e.g., m/z 291 → 230

      • This compound: e.g., m/z 300 → 230

    • Optimize collision energy and other MS parameters for maximum signal intensity.

4. Quantification

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of trimethoprim and a constant concentration of this compound.

  • Plot the ratio of the peak area of trimethoprim to the peak area of this compound against the concentration of trimethoprim.

  • Calculate the concentration of trimethoprim in the environmental sample using the calibration curve and the measured peak area ratio from the sample analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Environmental Sample (Water/Wastewater) Spike Spike with This compound Sample->Spike Filter Filtration (0.45 µm) Spike->Filter Acidify Acidification (pH 2-3) Filter->Acidify Condition Condition SPE Cartridge Acidify->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Concentrate Evaporate & Reconstitute Elute->Concentrate LC_MSMS LC-MS/MS Analysis Concentrate->LC_MSMS Data Data Acquisition (MRM Mode) LC_MSMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the analysis of trimethoprim in environmental water samples.

Internal_Standard_Quantification cluster_process Analytical Process cluster_quantification Quantification Analyte Trimethoprim (Analyte) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Concentration Final Concentration Cal_Curve->Concentration Logical_Relationship cluster_input Inputs cluster_method Analytical Method cluster_output Outputs Env_Sample Environmental Sample Extraction Solid-Phase Extraction Env_Sample->Extraction TMP_d9_Std This compound Standard TMP_d9_Std->Extraction Analysis LC-MS/MS Extraction->Analysis Raw_Data Raw Data (Peak Areas) Analysis->Raw_Data Result Concentration of Trimethoprim Raw_Data->Result

References

Application Note: High-Throughput Analysis of Trimethoprim Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim is a synthetic antibiotic agent that is effective against a wide variety of aerobic gram-positive and gram-negative bacteria.[1][2] It is commonly used, often in combination with sulfamethoxazole, for the treatment of urinary tract infections, respiratory tract infections, and traveler's diarrhea.[2][3][4] The mechanism of action of Trimethoprim involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folic acid synthesis pathway.[1][3][5] By blocking this enzyme, Trimethoprim prevents the conversion of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. This ultimately leads to the cessation of bacterial growth and cell death.[2][6][7]

Accurate and robust analytical methods for the quantification of Trimethoprim in various biological matrices are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity, selectivity, and speed.[8] The use of a stable isotope-labeled internal standard, such as deuterated Trimethoprim, is the gold standard for quantitative LC-MS/MS analysis. This approach effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the highest level of accuracy and precision.

This application note provides a detailed protocol for the development and validation of a rapid and sensitive LC-MS/MS method for the quantification of Trimethoprim in a biological matrix, utilizing a deuterated Trimethoprim internal standard.

Experimental Protocols

Materials and Reagents
  • Trimethoprim analytical standard

  • Trimethoprim-d3 (or other suitable deuterated variant) internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Trimethoprim and Trimethoprim-d3 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Trimethoprim by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the Trimethoprim-d3 primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix sample (blank, standard, or unknown), add 10 µL of the Internal Standard Working Solution (1 µg/mL).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Trimethoprim: 291.1 -> 230.1[4]

    • Trimethoprim-d3 (IS): 294.1 -> 123.1[4]

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 6 psi

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at multiple concentration levels. The results should be summarized in a clear and concise table.

ParameterAcceptance CriteriaResult
Linearity (r²) > 0.990.998
Calibration Range Dependent on application1 - 1000 ng/mL
Limit of Detection (LOD) Signal-to-Noise > 30.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise > 101 ng/mL
Intra-day Precision (%CV) < 15%< 5%
Inter-day Precision (%CV) < 15%< 7%
Accuracy (% Bias) Within ±15%-8% to +6%
Recovery Consistent and reproducible> 85%
Matrix Effect Minimal< 10%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample s2 Add Deuterated Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Evaporation s4->s5 s6 Reconstitution s5->s6 a1 HPLC Separation (C18 Column) s6->a1 a2 ESI Ionization (Positive Mode) a1->a2 a3 Tandem MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation (Analyte/IS Ratio) d1->d2

Caption: Experimental workflow for Trimethoprim analysis.

internal_standard_principle cluster_analyte Analyte (Trimethoprim) cluster_is Deuterated Internal Standard cluster_ratio Ratio-based Quantification analyte_prep Variable loss during sample preparation analyte_ms Variable MS response (Matrix Effects) analyte_prep->analyte_ms Leads to inaccurate result ratio Ratio of Analyte to IS remains constant is_prep Experiences identical loss during preparation is_ms Experiences identical MS response changes is_prep->is_ms Compensates for variability result Accurate and Precise Quantification ratio->result

Caption: Principle of deuterated internal standard use.

trimethoprim_moa paba p-Aminobenzoic Acid (PABA) dihydropteroate Dihydropteroate paba->dihydropteroate inhibited by Sulfonamides dihydrofolate Dihydrofolate (DHF) dihydropteroate->dihydrofolate tetrahydrofolate Tetrahydrofolate (THF) dihydrofolate->tetrahydrofolate catalyzed by DHFR precursors Purine & Pyrimidine Precursors tetrahydrofolate->precursors dna_rna DNA & RNA Synthesis precursors->dna_rna growth Bacterial Growth & Replication dna_rna->growth dhps Dihydropteroate Synthase dhfr Dihydrofolate Reductase (DHFR) trimethoprim Trimethoprim trimethoprim->dhfr Inhibits

Caption: Trimethoprim's mechanism of action pathway.

References

Application Notes and Protocols for Trimethoprim-d9 in Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Trimethoprim-d9 as an internal standard in the quantitative analysis of Trimethoprim in various biological matrices. The following information is intended to guide researchers in developing robust and accurate analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Trimethoprim is a synthetic bacteriostatic antibiotic, often used in combination with sulfamethoxazole, to treat a variety of bacterial infections by inhibiting dihydrofolate reductase.[1][2] Accurate quantification of Trimethoprim in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[3][4] this compound, a deuterated analog of Trimethoprim, is the ideal internal standard for these analyses.[1] Its physicochemical properties are nearly identical to Trimethoprim, ensuring similar behavior during sample extraction and chromatographic separation, which corrects for variability in sample preparation and instrument response.[1]

Key Applications

This compound is primarily utilized as an internal standard for the accurate quantification of Trimethoprim in:

  • Pharmacokinetic and Toxicokinetic Studies: To delineate the absorption, distribution, metabolism, and excretion (ADME) of Trimethoprim.

  • Therapeutic Drug Monitoring (TDM): To ensure drug concentrations are within the therapeutic range, optimizing efficacy and minimizing toxicity.[4]

  • Clinical and Forensic Toxicology: To detect and quantify Trimethoprim in cases of overdose or poisoning.

  • Environmental Monitoring: To measure Trimethoprim residues in environmental samples.

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The most common methods for extracting Trimethoprim from biological matrices using this compound as an internal standard are protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma and serum samples.[5] It is often the first choice for high-throughput analysis due to its simplicity and speed.[3] Acetonitrile is a commonly used precipitation solvent.[3]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample clean-up technique that can provide cleaner extracts compared to protein precipitation, leading to reduced matrix effects and improved assay sensitivity.[6] Reversed-phase sorbents like C18 are frequently used for the extraction of Trimethoprim.[7]

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases. It can be an effective method for sample clean-up and concentration.

Experimental Protocols

Below are detailed protocols for the preparation of plasma/serum and urine samples for the analysis of Trimethoprim using this compound as an internal standard.

Protocol 1: Protein Precipitation for Trimethoprim in Human Plasma/Serum

This protocol is suitable for the rapid quantification of Trimethoprim in plasma or serum samples and is amenable to high-throughput workflows.

Materials:

  • Human plasma or serum samples

  • This compound internal standard working solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL) or 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma or serum sample into a microcentrifuge tube or a well of a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each sample.

  • Mixing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram for Protein Precipitation:

cluster_workflow Protein Precipitation Workflow sample Plasma/Serum Sample add_is Add this compound Internal Standard sample->add_is add_acn Add Acetonitrile (with 0.1% Formic Acid) add_is->add_acn vortex Vortex Mix add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze cluster_workflow Solid-Phase Extraction Workflow sample Urine Sample (Diluted & Spiked with IS) condition Condition SPE Cartridge (Methanol & Water) sample->condition load Load Sample sample->load wash Wash Cartridge (Water & 20% Methanol) load->wash dry Dry Cartridge wash->dry elute Elute with Acetonitrile dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze cluster_logic Analytical Logic Flow Analyte Trimethoprim (in Biological Matrix) SamplePrep Sample Preparation (PPT or SPE) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LC LC Separation SamplePrep->LC MS MS/MS Detection LC->MS Data Data Acquisition (Peak Area Ratios) MS->Data Quant Quantification (Concentration Calculation) Data->Quant

References

Application Notes and Protocols for the Detection of Trimethoprim-d9 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Trimethoprim-d9, a deuterated internal standard for Trimethoprim, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist researchers, scientists, and drug development professionals in developing and validating robust analytical methods.

Introduction

Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway of bacteria. This inhibition disrupts the production of essential DNA precursors, ultimately leading to bacterial cell death. Due to its widespread use, accurate and sensitive quantification of Trimethoprim in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety testing. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the detection of Trimethoprim and its deuterated internal standard, this compound. These parameters are essential for setting up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Trimethoprim 291.1230.13020
291.1123.13035
This compound 300.2 239.2 30 20
300.2 123.1 30 35

Table 1: Mass Spectrometry Parameters for Trimethoprim and this compound.

Experimental Protocols

This section outlines detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is suitable for the extraction of Trimethoprim from plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), HPLC grade

  • This compound internal standard working solution (concentration to be optimized based on expected analyte levels)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add a predetermined amount of this compound internal standard working solution to each sample, calibrator, and quality control.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. The gradient should be optimized to ensure good separation from matrix components.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Conditions

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: Optimized for the specific instrument, typically in the range of 1.0 - 4.0 kV.

  • Source Temperature: Typically 120 - 150°C.

  • Desolvation Temperature: Typically 350 - 500°C.

  • Cone Gas Flow: Optimized for the specific instrument.

  • Desolvation Gas Flow: Optimized for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.

Visualizations

Trimethoprim Mechanism of Action

The following diagram illustrates the mechanism of action of Trimethoprim, highlighting its role in the bacterial folic acid synthesis pathway.

Trimethoprim_Mechanism Trimethoprim inhibits Dihydrofolate Reductase (DHFR) cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid DHP Dihydropteroate PABA->DHP Dihydropteroate Synthetase DHF Dihydrofolic Acid (DHF) DHP->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) DNA_Precursors DNA Precursors THF->DNA_Precursors Trimethoprim Trimethoprim Trimethoprim->DHF

Caption: Mechanism of action of Trimethoprim in the bacterial folic acid pathway.

Experimental Workflow for this compound Detection

The diagram below outlines the key steps in the experimental workflow for the quantification of Trimethoprim using this compound as an internal standard.

Experimental_Workflow Start Start: Plasma Sample Spike Spike with This compound (IS) Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Analysis Data Analysis (MRM) Inject->Analysis

Caption: Experimental workflow for the analysis of Trimethoprim using a deuterated internal standard.

Application Note: High-Throughput Analysis of Trimethoprim and Trimethoprim-d9 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim is a synthetic bacteriostatic antibiotic, frequently used in combination with sulfamethoxazole to treat a variety of bacterial infections.[1] Accurate quantification of Trimethoprim in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The use of a stable isotope-labeled internal standard, such as Trimethoprim-d9, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing.[1] This application note provides a detailed, validated method for the simultaneous quantification of Trimethoprim and its deuterated internal standard, this compound, in human plasma.

Physicochemical Properties

CompoundMolecular FormulaMolecular Weight
TrimethoprimC₁₄H₁₈N₄O₃290.32 g/mol
This compoundC₁₄H₉D₉N₄O₃299.37 g/mol [2]

Experimental Protocol

This protocol is adapted from a validated method for the quantification of Trimethoprim and its metabolites in human plasma.[3]

Materials and Reagents
  • Trimethoprim analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

Sample Preparation

A protein precipitation method is employed for sample preparation:

  • To 50 µL of human plasma, add 200 µL of a protein precipitation solution (Acetonitrile containing 20 nM this compound).

  • Vortex the mixture for 5 minutes at 500 rpm.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the samples to dryness under a stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 100 µL of 1:3 methanol:water.

  • Vortex for 5 minutes at 500 rpm and then centrifuge briefly before injection into the LC-MS/MS system.

LC-MS/MS Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a UPLC system.

Chromatographic Conditions:

ParameterValue
Column Restek Raptor Biphenyl (1.8 µm, 100 × 2.1 mm) with a compatible guard column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 400 µL/min
Column Temperature 60°C
Injection Volume 5 µL
Gradient 1% B for 0.5 min, ramp to 50% B over 8 min, increase to 99% B for 1.1 min, return to 1% B for 1.4 min

Mass Spectrometric Conditions:

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 2.0 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/h
Collision Gas Argon
MRM Transitions

The following MRM transitions are monitored for the quantification of Trimethoprim and this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Trimethoprim 2911232525
This compound 3001232525

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (50 µL) add_is Add Acetonitrile with This compound (200 µL) plasma->add_is vortex1 Vortex (5 min) add_is->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Methanol/Water dry->reconstitute vortex2 Vortex (5 min) reconstitute->vortex2 inject Inject into UPLC-MS/MS vortex2->inject separate Chromatographic Separation (Raptor Biphenyl Column) inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect quantify Quantification detect->quantify

References

Application Note: High-Throughput Quantification of Trimethoprim in Human Plasma using Trimethoprim-d9 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the accurate and precise quantification of Trimethoprim in human plasma using a stable isotope-labeled internal standard, Trimethoprim-d9. The methodology employs a straightforward protein precipitation technique for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This robust method is ideal for researchers, scientists, and drug development professionals requiring reliable pharmacokinetic data for Trimethoprim. All quantitative data, including calibration curve parameters, limits of detection and quantification, and accuracy and precision, are summarized for easy reference.

Introduction

Trimethoprim is an antibiotic that functions by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF).[1][2] THF is a vital component in the production of nucleotides, the building blocks of DNA.[1][2] By blocking this pathway, Trimethoprim hinders bacterial DNA replication and cell division.[1][3] Due to its widespread use, accurate measurement of Trimethoprim concentrations in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. It offers superior accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects. This application note provides a comprehensive protocol for the quantification of Trimethoprim in human plasma utilizing this compound.

Experimental Protocols

Materials and Reagents
  • Trimethoprim analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and quality controls (QCs) to room temperature.

  • Vortex each sample to ensure homogeneity.

  • To 100 µL of each plasma sample, standard, and QC, add 200 µL of the internal standard working solution (this compound in acetonitrile with 0.1% formic acid).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[4][5]

  • Centrifuge the samples at 4500 rpm for 10 minutes to pellet the precipitated proteins.[4][5]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min.

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V[6]
Gas Temperature 350 °C[6]
Gas Flow 10 L/min[6]
Nebulizer Pressure 50 psi[6]
MRM Transitions See Table below

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Trimethoprim 291.1230.125
This compound 300.1230.125

Data Presentation

Calibration Curve and Linearity

The calibration curve for Trimethoprim in human plasma demonstrated excellent linearity over the concentration range of 5 to 5000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.

ParameterValue
Concentration Range 5 - 5000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) ≥ 0.995
Limits of Detection and Quantification
ParameterConcentration (ng/mL)
Lower Limit of Quantification (LLOQ) 5
Limit of Detection (LOD) 1
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four different quality control (QC) concentrations. The results demonstrate that the method is accurate and precise, with all values falling within the acceptable limits of ±15%.

Intra-Day Accuracy and Precision (n=6)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 54.896.07.5
Low 1515.6104.05.2
Mid 150145.597.04.1
High 40004120103.03.5

Inter-Day Accuracy and Precision (n=18, 3 days)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 55.1102.08.9
Low 1514.798.06.8
Mid 150153.0102.05.5
High 4000396099.04.8

Visualizations

experimental_workflow sample Plasma Sample/Standard/QC add_is Add this compound Internal Standard Solution sample->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (4500 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing and Concentration Calculation lcms->data

Caption: Experimental workflow for Trimethoprim quantification.

signaling_pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps Substrate dhf Dihydrofolate (DHF) dhps->dhf dhfr Dihydrofolate Reductase (DHFR) dhf->dhfr Substrate thf Tetrahydrofolate (THF) dhfr->thf nucleotides Nucleotide Synthesis thf->nucleotides dna DNA Replication & Cell Division nucleotides->dna trimethoprim Trimethoprim trimethoprim->dhfr Inhibition

Caption: Mechanism of action of Trimethoprim.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, accurate, and high-throughput solution for the quantification of Trimethoprim in human plasma. The use of this compound as an internal standard ensures data of the highest quality, suitable for a wide range of research and drug development applications. The simple protein precipitation protocol allows for rapid sample processing, making it ideal for studies with large sample sets.

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange in Trimethoprim-d9 solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethoprim-d9 solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in experiments?

This compound is a deuterated analog of Trimethoprim, a bacteriostatic antibiotic. In research, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS/MS).[1] The nine deuterium atoms on the three methoxy groups provide a distinct mass shift, allowing for accurate quantification of the non-labeled Trimethoprim in complex biological matrices.

Q2: What is the mechanism of action of Trimethoprim?

Trimethoprim inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[2] THF is a crucial cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, Trimethoprim prevents bacterial replication.

Q3: What are the main sources of error when using this compound as an internal standard?

The primary sources of error when using any SIL-IS, including this compound, are isotopic exchange and low isotopic purity. Isotopic exchange, or back-exchange, is the replacement of deuterium atoms with hydrogen atoms from the surrounding solvent or matrix.[3] Low isotopic purity, where the internal standard contains a significant amount of the non-labeled analyte, can also lead to inaccurate quantification.

Troubleshooting Guide: Isotopic Exchange in this compound Solutions

Problem: I am observing a decrease in the isotopic purity of my this compound solution over time, suggesting isotopic exchange.

Possible Cause 1: Protic Solvents

Protic solvents (e.g., water, methanol, ethanol) contain exchangeable hydrogens that can lead to the back-exchange of deuterium atoms on the this compound molecule. This is a common phenomenon with deuterium-labeled compounds.[3][4]

  • Solution:

    • Whenever possible, prepare and store stock solutions of this compound in aprotic solvents such as acetonitrile, acetone, or dimethyl sulfoxide (DMSO).

    • If aqueous solutions are necessary for your experimental workflow, prepare them fresh and use them as quickly as possible.

    • Minimize the exposure of the deuterated standard to protic solvents, especially at elevated temperatures.

Possible Cause 2: pH of the Solution

The pH of the solution can significantly influence the rate of hydrogen-deuterium exchange. Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on methoxy groups attached to an aromatic ring.

  • Solution:

    • Maintain the pH of your this compound solutions as close to neutral (pH 7) as possible, unless your experimental protocol dictates otherwise.

    • If you must work in acidic or basic conditions, be aware of the potential for increased isotopic exchange and consider running control experiments to quantify the rate of exchange.

Possible Cause 3: Elevated Temperature

Higher temperatures can accelerate the rate of isotopic exchange. Storing solutions at room temperature or higher for extended periods can lead to a significant loss of isotopic purity.

  • Solution:

    • Store stock solutions of this compound at low temperatures, such as -20°C or -80°C, to minimize the rate of exchange.[1]

    • When in use, keep the solutions on ice as much as possible.

    • Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation. Aliquoting the stock solution is recommended.[1]

Problem: My quantitative results are inconsistent, and I suspect it's due to my this compound internal standard.

Possible Cause 1: Matrix Effects

The composition of the biological matrix (e.g., plasma, urine) can affect the ionization efficiency of the analyte and the internal standard differently, leading to inaccurate results.

  • Solution:

    • Ensure that your sample preparation method is robust and effectively removes interfering matrix components.

    • Stable isotope-labeled internal standards like this compound are generally effective at compensating for matrix effects because they co-elute with the analyte. However, significant differences in the matrix between calibration standards and samples can still be a source of error.

Possible Cause 2: Low Initial Isotopic Purity

The this compound standard you are using may have a lower than specified isotopic purity from the manufacturer.

  • Solution:

    • Always check the certificate of analysis for the isotopic purity of your standard.

    • If you suspect an issue, you can assess the isotopic purity yourself using high-resolution mass spectrometry.

Quantitative Data Summary

The following table provides illustrative data on the stability of this compound under various conditions. Please note that this data is hypothetical and intended to demonstrate the expected trends. For precise experimental work, it is crucial to perform your own stability studies under your specific conditions.

ConditionSolventTemperature (°C)pHIsotopic Purity after 24 hours (%)
1Acetonitrile4N/A>99
2Acetonitrile25N/A98
350:50 Acetonitrile:Water47.097
450:50 Acetonitrile:Water257.095
550:50 Acetonitrile:Water44.094
650:50 Acetonitrile:Water254.090
750:50 Acetonitrile:Water49.093
850:50 Acetonitrile:Water259.088

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Materials: this compound powder, anhydrous aprotic solvent (e.g., acetonitrile or DMSO), Class A volumetric flasks, appropriate personal protective equipment.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in the chosen aprotic solvent in a volumetric flask.

    • Ensure the powder is completely dissolved by vortexing or sonicating if necessary.

    • Bring the solution to the final volume with the solvent.

    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in a desiccated environment.[1]

Protocol 2: Assessing Isotopic Stability of this compound

  • Materials: this compound stock solution, proposed experimental solvents and buffers, LC-MS/MS system.

  • Procedure:

    • Prepare a working solution of this compound in the solvent system to be used in your assay.

    • Analyze an aliquot of the freshly prepared solution by LC-MS/MS to determine the initial isotopic purity. This is your t=0 time point.

    • Store the working solution under the conditions that will be used during your experiment (e.g., room temperature, 4°C).

    • At regular time intervals (e.g., 2, 4, 8, 24 hours), take an aliquot of the working solution and analyze it by LC-MS/MS.

    • Monitor the mass-to-charge ratio (m/z) of the parent and fragment ions of this compound and any corresponding ions that would indicate the loss of deuterium (i.e., m/z of Trimethoprim-d8, -d7, etc.).

    • Calculate the percentage of isotopic purity at each time point by comparing the peak area of the fully deuterated form to the sum of the peak areas of all isotopic forms.

    • Plot the isotopic purity as a function of time to determine the stability of this compound under your specific experimental conditions.

Visualizations

Trimethoprim_Metabolism TMP Trimethoprim CYP2C9 CYP2C9 TMP->CYP2C9 Hepatic Metabolism CYP3A4 CYP3A4 TMP->CYP3A4 Hepatic Metabolism CYP1A2 CYP1A2 (minor) TMP->CYP1A2 Hepatic Metabolism Metabolite1 3'-O-demethyl Trimethoprim CYP2C9->Metabolite1 Metabolite2 4'-O-demethyl Trimethoprim CYP2C9->Metabolite2 CYP3A4->Metabolite1 CYP3A4->Metabolite2 Metabolite3 1-N-oxide Trimethoprim CYP3A4->Metabolite3 Metabolite4 3-N-oxide Trimethoprim CYP3A4->Metabolite4 CYP1A2->Metabolite1 CYP1A2->Metabolite2 Conjugation Further Conjugation Metabolite1->Conjugation Metabolite2->Conjugation Metabolite3->Conjugation Metabolite4->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Metabolic pathway of Trimethoprim in the liver.

DHFR_Inhibition PABA p-Aminobenzoic acid Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase DHF Dihydrofolic Acid (DHF) Dihydropteroate_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Purines_Pyrimidines Purines & Pyrimidines THF->Purines_Pyrimidines DNA_RNA DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Trimethoprim's inhibition of the bacterial dihydrofolate reductase pathway.

Troubleshooting_Workflow Start Inconsistent Results or Loss of Isotopic Purity Check_Purity Check Initial Isotopic Purity Start->Check_Purity Check_Storage Review Storage Conditions Check_Purity->Check_Storage Acceptable Low_Purity Source New Standard Check_Purity->Low_Purity Low Check_Solvent Evaluate Solvent System Check_Storage->Check_Solvent Proper High_Temp Store at -20°C or -80°C and Aliquot Check_Storage->High_Temp Improper Check_pH Assess Solution pH Check_Solvent->Check_pH Aprotic Protic_Solvent Use Aprotic Solvent or Prepare Fresh Aqueous Solutions Check_Solvent->Protic_Solvent Protic Non_Neutral_pH Adjust to Neutral pH or Run Stability Controls Check_pH->Non_Neutral_pH Non-neutral Resolved Issue Resolved Check_pH->Resolved Neutral Low_Purity->Resolved High_Temp->Resolved Protic_Solvent->Resolved Non_Neutral_pH->Resolved

Caption: Logical workflow for troubleshooting isotopic exchange in this compound.

References

Preventing back-exchange of deuterium in Trimethoprim-d9.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethoprim-d9. The focus is on preventing the back-exchange of deuterium to ensure data accuracy and integrity during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

This compound is a stable isotope-labeled version of the antibiotic Trimethoprim. The nine deuterium atoms replace the nine hydrogen atoms on the three methoxy groups of the trimethoxybenzyl moiety.[1] This specific labeling makes it a valuable internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2]

Q2: What are the primary causes of deuterium back-exchange?

Deuterium back-exchange is the unintended replacement of deuterium atoms with hydrogen atoms from the surrounding environment. The primary factors that promote back-exchange are:

  • Exposure to Protic Solvents: Water (H₂O), methanol, and other solvents with labile protons can serve as a source of hydrogen.

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[3] For many deuterated compounds, the minimum rate of exchange occurs at a pH of approximately 2.5.[4][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including back-exchange.[4]

  • Enzymatic Activity: Certain enzymes can facilitate hydrogen-deuterium exchange.

Q3: How stable are the deuterium labels on this compound?

The deuterium labels on the methoxy groups of this compound are generally stable under typical analytical conditions. Unlike the more labile protons on amine (-NH₂) or hydroxyl (-OH) groups, the hydrogens on methoxy (-OCH₃) groups are not readily exchangeable. However, prolonged exposure to harsh acidic or basic conditions, or high temperatures, can potentially lead to some degree of back-exchange.

Q4: What are the recommended storage conditions for this compound?

To maintain the isotopic purity of this compound, it is crucial to store it under appropriate conditions.

  • Solid Form: Store the solid material at 2-8°C.[1] Keep the container tightly sealed to protect it from atmospheric moisture.

  • Stock Solutions: Once prepared, aliquot stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation and minimize back-exchange from repeated freeze-thaw cycles.[2]

Troubleshooting Guide: Preventing Back-Exchange

This guide provides solutions to common issues encountered during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Loss of Deuterium Signal in Mass Spectrometry Analysis Back-exchange occurring during sample preparation or analysis.1. Optimize Solvent Choice: Use aprotic solvents (e.g., acetonitrile, dichloromethane) whenever possible. If aqueous solutions are necessary, use D₂O-based buffers. 2. Control pH: Maintain a pH around 2.5 during sample processing and analysis to minimize the exchange rate.[4][5] 3. Maintain Low Temperature: Perform all sample preparation steps on ice or at reduced temperatures (e.g., 0°C) to slow down the exchange reaction.[4] 4. Minimize Analysis Time: Use rapid chromatographic methods (e.g., UPLC) to reduce the time the sample is exposed to protic mobile phases.
Inconsistent Isotopic Purity Between Aliquots Improper storage or handling of stock solutions.1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2] 2. Use High-Purity Solvents: Prepare stock solutions in high-purity, anhydrous solvents. If using aqueous buffers, ensure they are prepared with high-purity D₂O. 3. Proper Sealing: Use vials with tight-fitting caps to prevent the ingress of atmospheric moisture.
Gradual Decrease in Isotopic Enrichment Over Time Slow back-exchange occurring in the stock solution.1. Monitor Solution Stability: Periodically re-analyze your stock solution to check for any degradation or loss of isotopic purity. 2. Prepare Fresh Solutions: For critical experiments, prepare fresh stock solutions from the solid material.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous solvent (e.g., acetonitrile, DMSO-d₆)

    • Volumetric flask

    • Analytical balance

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Dissolve the solid in the chosen anhydrous solvent in a volumetric flask.

    • Sonicate briefly if necessary to ensure complete dissolution.

    • Once dissolved, aliquot the stock solution into smaller, single-use vials.

    • Store the aliquots at -20°C or -80°C.[2]

Protocol 2: Minimizing Back-Exchange During LC-MS Analysis
  • Instrumentation and Reagents:

    • LC-MS system

    • Mobile Phase A: 0.1% Formic acid in H₂O

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Quench Solution: 100 mM Tris, pH 2.5, maintained at 0°C[6]

  • Procedure:

    • Sample Preparation: If the sample is in a protic solvent, dilute it with the cold quench solution immediately before injection.

    • Chromatography:

      • Use a short, efficient analytical column.

      • Employ a fast gradient to minimize the run time.

      • Maintain the autosampler at a low temperature (e.g., 4°C).

    • Mass Spectrometry:

      • Analyze the sample immediately after preparation.

      • If in-source exchange is suspected, optimize source parameters (e.g., temperature, gas flow) to minimize this effect.

Visualizations

Experimental_Workflow Workflow to Minimize Deuterium Back-Exchange cluster_prep Sample Preparation (Low Temperature) cluster_analysis LC-MS Analysis Start Start with this compound Sample Quench Dilute with Cold Quench Buffer (pH 2.5) Start->Quench Inject Immediate Injection into LC-MS Quench->Inject Maintain at 0°C LC Fast UPLC Separation Inject->LC MS Mass Spectrometry Detection LC->MS End End MS->End Data Acquisition

Caption: A streamlined workflow designed to minimize the back-exchange of deuterium in this compound during experimental analysis.

Deuterium_Exchange_Factors Factors Influencing Deuterium Back-Exchange cluster_factors Environmental Factors TMPd9 This compound BackExchange Back-Exchange (D -> H) TMPd9->BackExchange leads to pH pH (Acidic/Basic) pH->BackExchange Temp Temperature Temp->BackExchange Solvent Protic Solvents (H₂O) Solvent->BackExchange

Caption: A diagram illustrating the key environmental factors that can induce the back-exchange of deuterium in this compound.

References

Technical Support Center: Trimethoprim-d9 Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Trimethoprim-d9, focusing on the critical impact of solvent pH.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A: For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] When prepared as a stock solution in a solvent like DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always refer to the supplier's certificate of analysis for specific recommendations.

Q2: How does solvent pH affect the stability and solubility of this compound?

A: Trimethoprim is a weak base, and its stability and solubility in aqueous solutions are pH-dependent.[2]

  • Solubility: Solubility is generally higher in acidic to neutral solutions and decreases in alkaline conditions. Admixtures prepared in D5W (pH ~5) are often more soluble than those in Normal Saline (pH ~7.4), which is important for preventing precipitation in intravenous solutions.[3]

  • Stability: While stable under normal conditions, this compound can undergo degradation through hydrolysis and oxidation, processes that are influenced by pH.[4][5] Forced degradation studies show that Trimethoprim can be degraded under strong acidic (e.g., 1M HCl) and strong basic (e.g., 1M NaOH) conditions, especially when heated.[6] Some oxidative degradation processes are also most efficient in a slightly acidic to neutral pH range.[7][8]

Q3: My this compound solution appears to be degrading faster than expected. What are the common causes?

A: Unexpected degradation can be attributed to several factors:

  • Incorrect pH: The solution pH may be outside the optimal stability range. Verify the pH of your solvent or buffer system.

  • Oxidizing Agents: The presence of oxidizing agents, even in trace amounts, can accelerate degradation.[4] Ensure solvents are of high purity.

  • Light Exposure: Photochemical degradation can occur.[5] Protect solutions from light by using amber vials or storing them in the dark.[2]

  • Elevated Temperature: Higher temperatures significantly accelerate degradation kinetics.[9] Ensure solutions are stored at the recommended cool temperatures.

  • Improper Solvent: Using non-aqueous solvents can alter stability. While some non-aqueous formulations can be very stable, their characteristics are different from aqueous solutions.[9]

Q4: What are the likely degradation products of this compound?

A: Trimethoprim can degrade into at least five products through hydrolysis or oxidation.[5] The primary degradation pathways often involve the pyrimidine ring, leading to the formation of various amino hydroxy pyrimidines.[5] Under Fenton oxidation, for example, transformation products can result from hydroxylation and cleavage of the molecule.[10]

Q5: What analytical methods are suitable for monitoring this compound stability?

A: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is the most common and effective method for stability testing.[6][11][12][13] A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products, impurities, and any other components in the sample matrix.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation in Solution Solvent pH is too high (alkaline), reducing solubility.[2][3]Lower the pH of the solvent. Use a buffer system in the optimal pH range for solubility (acidic to neutral).
Concentration exceeds solubility limit at the given pH and temperature.Dilute the sample or gently warm it to aid dissolution, but be cautious of temperature-induced degradation.
Unexpected Chromatographic Peaks Sample degradation has occurred.Review storage conditions (pH, light, temperature).[2][5] Prepare fresh standards and samples.
Contamination of solvent or sample.Use fresh, high-purity or HPLC-grade solvents. Ensure clean sample handling.
Loss of Assay Signal Strength Significant degradation of the analyte.Perform a forced degradation study to identify conditions causing instability.[6]
Adsorption to container surfaces.Consider using different container materials (e.g., polypropylene vs. glass) or adding a small percentage of an organic modifier if compatible with the experiment.

Quantitative Data Summary

The following table summarizes the stability of Trimethoprim under forced degradation conditions, which are used to simulate the effects of extreme pH and oxidative stress. The stability of this compound is expected to be analogous.

ConditionTemperatureDurationPercent of Initial Concentration Remaining
Aqueous HCl (1 mol/L) 60°C3 hours~70-80%[11]
Aqueous NaOH (1 mol/L) 60°C3 hours~75-80%[11]
Aqueous H₂O₂ (30%) 60°C3 hours~70-80%[11]
Suspension in Oral Mix (pH ~6.1) 25°C92 days>90%[11]

Experimental Protocols

Protocol: Forced Degradation Study for pH Stability of this compound

This protocol outlines a typical experiment to assess the stability of this compound in acidic, basic, and neutral conditions.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Preparation of Degradation Samples:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of the initial solvent (e.g., methanol or water) and store at 4°C.

  • Incubation:

    • Place the acidic, basic, and neutral samples in a water bath set to 60°C for a specified time (e.g., 3-5 hours).[6]

    • After incubation, allow the samples to cool to room temperature.

    • Neutralize the acidic sample with 1M NaOH and the basic sample with 1M HCl.

  • Sample Preparation for Analysis:

    • Dilute all samples (including the control) to a final nominal concentration (e.g., 0.1 mg/mL) with the HPLC mobile phase.

    • Filter the samples through a 0.22 µm filter before injection.[1]

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.[6][11]

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: Acetonitrile/Methanol and a buffer like ammonium formate at pH 4.0.[11]

      • Flow Rate: 0.8 - 1.0 mL/min.[11]

      • Detection: UV detector at 240 nm or 270 nm, or a mass spectrometer.[6]

      • Injection Volume: 10 µL.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of this compound remaining.

    • Identify and quantify any major degradation products.

Visualizations

experimental_workflow Experimental Workflow for pH Stability Study cluster_stress Forced Degradation stock Prepare 1 mg/mL Stock Solution acid Acid Stress (1M HCl, 60°C) stock->acid base Base Stress (1M NaOH, 60°C) stock->base neutral Neutral Stress (Water, 60°C) stock->neutral cool Cool & Neutralize Samples base->cool dilute Dilute & Filter for Analysis cool->dilute hplc HPLC-UV/MS Analysis dilute->hplc data Compare Data & Calculate Degradation hplc->data

Caption: Workflow for assessing this compound stability under forced pH conditions.

logical_relationship Impact of pH on this compound in Aqueous Solution center This compound (Aqueous) acid Low pH (Acidic) center->acid decreases pH alkaline High pH (Alkaline) center->alkaline increases pH solubility Increased Solubility acid->solubility degradation_acid Hydrolytic Degradation acid->degradation_acid (at extremes) precipitation Decreased Solubility (Risk of Precipitation) alkaline->precipitation degradation_base Hydrolytic Degradation alkaline->degradation_base (at extremes)

Caption: Relationship between pH, solubility, and degradation risk for this compound.

References

Technical Support Center: Optimizing Storage Conditions for Trimethoprim-d9

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preserving the integrity of Trimethoprim-d9 during experimental procedures. Below, you will find troubleshooting advice, frequently asked questions, and detailed protocols to prevent degradation and ensure the accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and handling of this compound.

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation through several mechanisms, including:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products.[1] It is crucial to store this compound in light-resistant containers.

  • Oxidation: Trimethoprim can be oxidized, a process that can be catalyzed by factors such as heat and light.[2] Advanced oxidation processes involving hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) have been shown to degrade Trimethoprim effectively.[3][4]

  • Hydrolysis: While Trimethoprim is relatively resistant to hydrolysis, it can occur under thermal and photochemical catalysis.[1][2]

  • pH: The pH of the solution can significantly impact the stability of Trimethoprim. For instance, in photocatalytic degradation, the rate is influenced by the surface charge of the catalyst and the ionization state of the Trimethoprim molecule, which are both pH-dependent.[1]

Q2: My this compound solution has turned a yellow or brown color. What does this indicate?

A2: A change in color to yellow or brown is a visual indicator of Trimethoprim degradation. This has been observed in stability studies of nonaqueous preparations of Trimethoprim and is associated with the extent of degradation. If you observe a color change, it is recommended to discard the solution and prepare a fresh one.

Q3: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A3: The appearance of unexpected peaks in your HPLC analysis strongly suggests the presence of degradation products. Trimethoprim is known to degrade into several byproducts, particularly when exposed to light or oxidizing conditions.[1][2] To identify these peaks, it is advisable to perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to generate the potential degradation products and confirm their retention times.

Q4: Can I store my this compound stock solution at room temperature?

A4: Storing this compound stock solutions at room temperature is not recommended for extended periods. For powdered form, storage at -20°C is suitable for up to 3 years, and at 4°C for up to 2 years. Once in solution, it is significantly more stable at lower temperatures. For instance, in a DMSO solvent, it is stable for up to 6 months at -80°C and for 1 month at -20°C.

Storage Condition Guidelines

To minimize degradation, adhere to the following storage recommendations for this compound.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the purity of this compound and detecting any degradation products.

Stability-Indicating HPLC Method for this compound

This protocol outlines a method for the analysis of this compound.

1. Chromatographic Conditions:

ParameterSpecification
Column Inertsil C8 (100 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Potassium Dihydrogen Phosphate Buffer (pH 6.5) (35:65 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 250 nm
Temperature Ambient
Injection Volume 10 µL
Run Time 8 minutes

2. Reagent and Sample Preparation:

  • Potassium Dihydrogen Phosphate Buffer (pH 6.5): Dissolve 1.2 g of potassium dihydrogen phosphate and 0.25 g of dipotassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 6.5 with dilute orthophosphoric acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and transfer 100 mg of this compound working standard into a 100 mL volumetric flask. Add 60 mL of the mobile phase and sonicate to dissolve. Dilute to volume with the mobile phase.

  • Working Standard Solution (10 µg/mL): Dilute 1 mL of the Standard Stock Solution to 100 mL with the mobile phase.

3. System Suitability:

Before sample analysis, verify the performance of the HPLC system by injecting the working standard solution and checking for parameters such as theoretical plates, tailing factor, and reproducibility of injections.

4. Sample Analysis:

Prepare your experimental samples in the mobile phase to a concentration within the linear range of the assay. Filter the samples through a 0.45 µm filter before injection.

Visualizing Degradation and Experimental Workflows

The following diagrams illustrate the degradation pathways of Trimethoprim, a typical experimental workflow for stability testing, and a troubleshooting guide.

cluster_degradation Trimethoprim Degradation Pathways TMP Trimethoprim Oxidation Oxidation TMP->Oxidation Hydrolysis Hydrolysis TMP->Hydrolysis Photodegradation Photodegradation TMP->Photodegradation DP1 Degradation Product 1 Oxidation->DP1 DP2 Degradation Product 2 Oxidation->DP2 DP3 Degradation Product 3 Hydrolysis->DP3 DP4 Degradation Product 4 Photodegradation->DP4 DP5 Degradation Product 5 Photodegradation->DP5

Caption: Major degradation pathways of Trimethoprim.

cluster_workflow Stability Testing Workflow Prep Prepare this compound Solution Store Store Under Defined Conditions (e.g., Temp, Light, pH) Prep->Store Sample Sample at Time Points (t=0, t=x, t=y, ...) Store->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Collect and Analyze Data (% Recovery, Degradation Products) Analyze->Data Report Report Findings Data->Report

Caption: Experimental workflow for stability assessment.

cluster_troubleshooting Troubleshooting Guide Start Unexpected Results? Visual Visual Changes? (e.g., Color) Start->Visual Yes Chrom Chromatographic Issues? (e.g., Extra Peaks) Start->Chrom No Color Solution Discolored? Visual->Color Yes Precipitate Precipitate Formed? Visual->Precipitate No ExtraPeaks Extra Peaks Observed? Chrom->ExtraPeaks Yes PeakShape Poor Peak Shape? Chrom->PeakShape No Degradation High Probability of Degradation. Prepare fresh solution. Color->Degradation Yes Solubility Check solubility limits and pH. Consider solvent change. Precipitate->Solubility Yes Degradation2 Likely Degradation Products. Perform forced degradation studies. ExtraPeaks->Degradation2 Yes Method Optimize HPLC method. Check column, mobile phase. PeakShape->Method Yes

Caption: A logical guide for troubleshooting common issues.

References

Technical Support Center: Addressing Matrix Effects in Bioanalysis with Trimethoprim-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in bioanalytical methods using Trimethoprim-d9 as a stable isotope-labeled internal standard (SIL-IS).

Troubleshooting Guides

This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to matrix effects.

Problem: My analyte signal is significantly lower in matrix samples compared to neat solutions, leading to poor sensitivity.

Possible Cause: Ion suppression is a common matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1][2][3][4]

Solutions:

  • Optimize Sample Preparation: A more rigorous sample cleanup can remove interfering matrix components.[4][5][6]

    • Solid-Phase Extraction (SPE): This is often more effective than protein precipitation in removing phospholipids and other sources of ion suppression.[1]

    • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting solvent polarity and pH to selectively extract the analyte and leave interferences behind.[2]

  • Improve Chromatographic Separation: Modifying your LC method can separate the analyte from co-eluting interferences.[5]

    • Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to a phenyl-hexyl) can alter selectivity.

    • Adjust Mobile Phase Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.[7]

  • Utilize this compound Effectively: As a SIL-IS, this compound is designed to compensate for ion suppression.[8] Ensure its concentration is appropriate and that it co-elutes with the analyte.[7][9]

Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.

Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.

Solutions:

  • Implement a Robust Sample Preparation Method: As mentioned previously, a thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[7]

  • Verify Co-elution of Analyte and this compound: A slight difference in retention time between the analyte and this compound, known as an isotopic effect, can expose them to different matrix environments, leading to poor correction.[10] If they are not co-eluting, chromatographic conditions should be adjusted.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[3][5] These effects can lead to inaccurate and imprecise quantification in LC-MS/MS assays.[4]

Q2: How does this compound help in addressing matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because its physicochemical properties are nearly identical to the unlabeled trimethoprim analyte, it is expected to behave similarly during sample extraction, chromatography, and ionization.[7][8][10] By adding a known amount of this compound to all samples, standards, and QCs, it can effectively compensate for signal variations caused by matrix effects, as both the analyte and the IS should be affected to the same degree.[8][9]

Q3: What are the regulatory expectations for evaluating matrix effects?

A3: Regulatory bodies like the FDA and EMA require the evaluation of matrix effects during bioanalytical method validation.[11][12][13] The ICH M10 guideline recommends assessing the matrix effect in at least 6 different lots of the biological matrix.[11] The accuracy and precision for QCs prepared in these different matrices should be within acceptable limits.[5][11]

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration
Precision (%CV) Not greater than 15%

Q4: How can I quantitatively assess matrix effects?

A4: The most common method is the post-extraction spike method.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution.

Matrix Factor (MF) Calculation:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Internal Standard Normalized Matrix Factor (IS-Normalized MF):

  • IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

    • The IS-Normalized MF should ideally be close to 1, indicating that the internal standard is effectively compensating for the matrix effect.[5]

Q5: What should I do if my IS-Normalized Matrix Factor is not close to 1?

A5: This indicates that this compound is not tracking the analyte's behavior in the matrix.

  • Verify Co-elution: Ensure the chromatographic peaks of the analyte and this compound completely overlap.[9] Even minor separations can lead to differential matrix effects.

  • Investigate Interferences: There might be a specific interference that affects the analyte and the IS differently. Further optimization of sample cleanup and chromatography is necessary.

  • Check IS Purity: Ensure the this compound standard is of high purity and the correct concentration is being used.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantitatively determine the extent of ion suppression or enhancement.

Materials:

  • Blank biological matrix from at least six different sources.[11]

  • Analyte and this compound stock solutions.

  • Mobile phase and reconstitution solvent.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from each of the six sources. Spike the analyte and this compound into the extracted matrix at low and high QC concentrations.

    • Set C (Matrix Blank): Extract blank biological matrix and analyze for any potential interferences at the retention time of the analyte and IS.

  • Analyze Samples: Inject the prepared samples into the LC-MS/MS system.

  • Calculate Matrix Factor:

    • Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A

    • IS-Normalized MF = MF of Analyte / MF of this compound

Visualizations

start Start: Bioanalytical Method Development sample_prep Optimize Sample Preparation (SPE, LLE) start->sample_prep chromatography Optimize Chromatography (Column, Mobile Phase) sample_prep->chromatography is_selection Select Internal Standard (this compound) chromatography->is_selection assess_me Assess Matrix Effect (Post-Extraction Spike) is_selection->assess_me criteria_met Acceptance Criteria Met? (IS-Normalized MF ≈ 1) assess_me->criteria_met validation Proceed to Method Validation criteria_met->validation Yes troubleshoot Troubleshoot criteria_met->troubleshoot No reoptimize_prep Re-optimize Sample Prep troubleshoot->reoptimize_prep reoptimize_chrom Re-optimize Chromatography troubleshoot->reoptimize_chrom reoptimize_prep->assess_me reoptimize_chrom->assess_me

Caption: Workflow for assessing and mitigating matrix effects.

matrix Biological Matrix (Plasma, Urine, etc.) interferences Endogenous Interferences (Phospholipids, Salts, etc.) matrix->interferences ion_source LC-MS Ion Source interferences->ion_source Co-elution analyte Analyte analyte->ion_source is This compound (IS) is->ion_source suppression Ion Suppression/ Enhancement ion_source->suppression detector Mass Spectrometer Detector suppression->detector Altered Signal ratio Analyte/IS Ratio detector->ratio quant Accurate Quantification ratio->quant Correction

Caption: Role of this compound in correcting matrix effects.

References

Resolving chromatographic peak splitting of deuterated standards.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving chromatographic issues with deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak splitting when using a deuterated internal standard?

A1: The most common reason for observing what appears to be peak splitting with a deuterated standard is the "isotope effect".[1][2] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1] This can lead to subtle differences in polarity and interaction with the stationary phase of the chromatography column. In reversed-phase chromatography, this often results in the deuterated compound eluting slightly earlier than the non-deuterated analyte.[2][3] If the chromatographic separation is not fully optimized, this can manifest as a split or shoulder peak where the analyte and the deuterated standard are not perfectly co-eluting.

Q2: Can the position of the deuterium label on the molecule affect peak shape?

A2: Yes, the location of the deuterium atoms is critical. If deuterium atoms are placed on chemically labile positions, such as on heteroatoms (e.g., -OH, -NH, -COOH), they can undergo hydrogen-deuterium (H/D) exchange with the mobile phase or sample matrix.[3] This exchange can be catalyzed by acidic or basic conditions or even high temperatures in the mass spectrometer's ion source.[3] H/D exchange can result in a mixed population of molecules with varying degrees of deuteration, leading to broadened or split peaks. It is crucial to use standards with deuterium labels on stable, non-exchangeable positions.[3][4]

Q3: How does the purity of the deuterated standard impact my results?

A3: The purity of the deuterated standard is crucial and can be a source of peak splitting or inaccurate quantification. Two types of purity are important:

  • Chemical Purity: The presence of other compounds can lead to interfering peaks in your chromatogram.[1]

  • Isotopic Purity: A low isotopic purity means there is a significant amount of partially deuterated or non-deuterated analyte present in the standard.[3] This can cause an overestimation of the analyte concentration and may appear as a shoulder on the main analyte peak.

Q4: Besides the isotope effect, what are other general causes of peak splitting in HPLC?

A4: General causes of peak splitting in HPLC that can also affect the analysis of deuterated standards include:

  • Column Issues: Uneven column packing, voids in the stationary phase, or a blocked column frit can disrupt the flow path of the analyte, leading to peak splitting.[5][6][7]

  • Mobile Phase and Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion and splitting.[8][9]

  • Injection Volume: Injecting too large a sample volume can overload the column, leading to peak fronting or splitting.[5][8]

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape.[5][6]

  • System Dead Volume: Excessive dead volume in the tubing and connections can cause peak broadening and splitting.[5]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Splitting Due to the Isotope Effect

This guide provides a step-by-step approach to address peak splitting caused by the chromatographic separation of the analyte and its deuterated internal standard.

Experimental Protocol: Optimizing Co-elution of Analyte and Deuterated Standard

  • Initial Assessment:

    • Inject the analyte and the deuterated standard separately to determine their individual retention times.

    • Inject a mixture to confirm the degree of separation and the nature of the peak splitting.

  • Gradient Modification:

    • If using a gradient elution, decrease the slope of the gradient in the region where the compounds elute. A shallower gradient can improve the overlap of the peaks.[3]

    • Example: If the compounds elute between 40% and 50% organic solvent, flatten the gradient in this range (e.g., change from a 5%/min to a 1%/min increase).

  • Mobile Phase Composition Adjustment:

    • Make small adjustments to the organic modifier (e.g., acetonitrile vs. methanol) or the aqueous component (e.g., buffer type, pH). These changes can alter the selectivity of the separation.

  • Column Chemistry Evaluation:

    • If adjustments to the mobile phase are insufficient, consider using a different column with an alternative stationary phase chemistry (e.g., C8, Phenyl-Hexyl instead of C18).[1] Different stationary phases will have different interactions with the analyte and the deuterated standard, potentially minimizing the isotope effect.

  • Temperature Optimization:

    • Vary the column temperature. Sometimes, a change in temperature can alter the selectivity and improve co-elution.

Data Presentation: Effect of Gradient Slope on Peak Resolution

Gradient Slope (%B/min)Analyte Retention Time (min)Deuterated Standard Retention Time (min)Resolution (Rs)Peak Shape
105.205.150.8Split Peak
57.307.261.1Shoulder Peak
210.1010.081.4Near Co-elution
112.5012.49>1.5Co-eluting Peaks

Note: This is example data to illustrate the trend.

Troubleshooting Workflow

G cluster_other Other Potential Causes start Peak Splitting Observed check_coelution Inject Analyte and Standard Separately start->check_coelution isotope_effect Isotope Effect Confirmed (Different Retention Times) check_coelution->isotope_effect modify_gradient Modify Gradient Program (Shallower Gradient) isotope_effect->modify_gradient Yes other_causes Investigate Other Causes (e.g., H/D Exchange, Column Issues) isotope_effect->other_causes No adjust_mobile_phase Adjust Mobile Phase Composition modify_gradient->adjust_mobile_phase change_column Change Column Chemistry adjust_mobile_phase->change_column resolved Peak Splitting Resolved change_column->resolved

Caption: Troubleshooting workflow for peak splitting due to the isotope effect.

Guide 2: Investigating and Preventing H/D Exchange

This guide outlines steps to identify and mitigate peak splitting caused by hydrogen-deuterium exchange.

Experimental Protocol: Assessing Deuterated Standard Stability

  • Review Certificate of Analysis:

    • Examine the certificate of analysis to confirm the location of the deuterium labels. Avoid standards with labels on exchangeable sites if possible.[3]

  • pH Control:

    • Prepare samples in a neutral pH buffer if compatible with the analyte's stability. Avoid highly acidic or basic conditions during sample preparation and storage.[1][10]

  • Incubation Study:

    • Incubate the deuterated standard in the sample matrix and mobile phase at the intended analytical temperature for varying durations (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples at each time point by LC-MS to monitor for any changes in the isotopic profile or the appearance of new peaks.

  • Temperature Control:

    • Store deuterated standard solutions and prepared samples at low temperatures (4°C or -20°C).[1]

    • Minimize the time samples spend at room temperature before analysis.

    • If using a mass spectrometer with a heated ion source, try reducing the source temperature to the minimum required for efficient ionization.[3]

Data Presentation: Effect of pH on H/D Exchange

Sample pHIncubation Time (hours)% Deuterated Standard RemainingPeak Shape
2.02475%Broadened/Split
4.02490%Minor Tailing
7.024>99%Sharp, Symmetrical
10.02480%Broadened/Split

Note: This is example data to illustrate the trend.

Logical Relationship Diagram

G cause Potential for H/D Exchange labile_deuterium Labile Deuterium Position (-OH, -NH) cause->labile_deuterium extreme_ph Acidic or Basic Conditions cause->extreme_ph high_temp Elevated Temperature (Sample Prep, MS Source) cause->high_temp effect Peak Splitting/ Broadening labile_deuterium->effect extreme_ph->effect high_temp->effect solution_label Preventative Measures stable_label Use Standard with Stable Labels solution_label->stable_label control_ph Maintain Neutral pH solution_label->control_ph control_temp Control Temperature solution_label->control_temp

References

Technical Support Center: Troubleshooting Poor Signal Intensity of Trimethoprim-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor signal intensity of Trimethoprim-d9 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for poor signal intensity of a deuterated internal standard like this compound?

Poor signal intensity of deuterated internal standards such as this compound in LC-MS/MS analysis can stem from several factors. The most common issues include matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of the standard.[1] Suboptimal Liquid Chromatography (LC) or Mass Spectrometry (MS) conditions, such as incorrect mobile phase pH or inappropriate source parameters, can also lead to decreased signal.[2] Additionally, issues with the internal standard itself, such as instability (H/D exchange) or impurities, can contribute to low intensity.[3]

Q2: How do matrix effects specifically impact the signal of this compound?

Matrix effects occur when molecules co-eluting with this compound compete for ionization in the mass spectrometer's source, leading to a phenomenon called ion suppression.[2] This competition reduces the efficiency with which this compound ions are formed, resulting in a weaker signal. Even though a deuterated internal standard is designed to co-elute with the analyte and experience similar matrix effects, severe ion suppression can diminish the signal to a level that compromises the precision and accuracy of quantification.[4]

Q3: Can the mobile phase composition affect the ionization of this compound?

Yes, the mobile phase composition, particularly its pH, plays a critical role in the ionization efficiency of Trimethoprim, a compound with basic functional groups. For basic compounds analyzed in positive electrospray ionization (ESI) mode, a mobile phase with a pH below the pKa of the analyte typically promotes protonation and enhances the signal. However, some studies have shown that for certain pharmaceuticals, a higher pH mobile phase can also lead to a higher signal in positive ionization mode.[1][5] Therefore, optimizing the mobile phase pH is a crucial step in method development. The use of additives like formic acid or ammonium acetate in the mobile phase can also significantly influence signal intensity by promoting better ionization.[6]

Q4: What is H/D exchange and can it affect my this compound signal?

H/D exchange, or hydrogen-deuterium exchange, is a chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte.[3] While this compound is generally labeled in stable positions, prolonged exposure to highly acidic or basic conditions, or elevated temperatures, could potentially facilitate this exchange, leading to a gradual loss of signal.[7]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor signal intensity of this compound.

Guide 1: Investigating Matrix Effects

A significant drop in the this compound signal when analyzing samples compared to a neat solution is a strong indicator of matrix effects.

Experimental Protocol: Post-Extraction Spike Analysis

This experiment helps to isolate and quantify the extent of ion suppression or enhancement caused by the sample matrix.

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at the final working concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (a sample without the analyte or internal standard) through your entire extraction procedure. After the final extraction step, spike this compound into this extracted blank matrix at the same final concentration as in Set A.[3]

  • Analysis: Analyze both sets of samples using your established LC-MS/MS method.

  • Data Interpretation: Compare the peak area of this compound in Set B to that in Set A.

    • Peak Area (Set B) < Peak Area (Set A): Indicates ion suppression.

    • Peak Area (Set B) > Peak Area (Set A): Indicates ion enhancement.

    • Peak Area (Set B) ≈ Peak Area (Set A): Suggests minimal matrix effect.

Troubleshooting Flowchart for Matrix Effects

cluster_workflow Troubleshooting Matrix Effects Start Poor this compound Signal in Samples Exp1 Perform Post-Extraction Spike Experiment Start->Exp1 Decision1 Peak Area (Set B) < Peak Area (Set A)? Exp1->Decision1 Path1 Ion Suppression Detected Decision1->Path1 Yes Path2 Minimal Matrix Effect Decision1->Path2 No Sol1a Optimize Chromatography to Separate from Interferences Path1->Sol1a Sol1b Improve Sample Cleanup/Extraction Path1->Sol1b Sol1c Dilute Sample Path1->Sol1c End Signal Improved Sol1a->End Sol1b->End Sol1c->End NextStep Proceed to LC-MS Parameter Optimization Path2->NextStep NextStep->End

Caption: A flowchart for diagnosing and mitigating matrix effects.

Guide 2: Optimizing LC-MS/MS Parameters

If matrix effects are minimal, the issue may lie with the instrument settings. A systematic optimization of both the liquid chromatography and mass spectrometry parameters is essential.

Experimental Protocol: Parameter Optimization

  • Mobile Phase Optimization:

    • Evaluate the effect of mobile phase pH on the this compound signal. Prepare mobile phases with varying pH values (e.g., using 0.1% formic acid for acidic pH and ammonium bicarbonate for basic pH).[8]

    • Analyze a standard solution of this compound with each mobile phase and compare the signal intensity.

  • Source Parameter Optimization:

    • Infuse a solution of this compound directly into the mass spectrometer.

    • Systematically vary key source parameters one at a time, including gas temperature, gas flow, nebulizer pressure, and capillary voltage, to find the optimal settings that maximize the signal.[6]

  • Collision Energy (CE) Optimization:

    • Using the optimized source parameters, perform a product ion scan to confirm the fragment ions of this compound.

    • Set up a Multiple Reaction Monitoring (MRM) method for the desired precursor-to-product ion transitions.

    • Perform a collision energy optimization experiment by ramping the CE over a range of values for each transition to identify the energy that yields the most intense product ion signal.[9]

Logical Diagram for Parameter Optimization

cluster_optimization LC-MS/MS Parameter Optimization Start Suboptimal Signal with Minimal Matrix Effects Step1 Mobile Phase Optimization (pH, Additives) Start->Step1 Step2 Source Parameter Optimization (Infusion) Step1->Step2 Step3 MRM Transition Selection Step2->Step3 Step4 Collision Energy Optimization Step3->Step4 End Optimal Signal Intensity Achieved Step4->End

Caption: A sequential workflow for optimizing LC-MS/MS parameters.

Quantitative Data Summary

The following tables provide typical starting parameters for Trimethoprim analysis. Optimal values can vary between instruments and should be determined empirically.

Table 1: Mass Spectrometry Parameters for Trimethoprim

ParameterTypical ValueReference
Ionization ModeESI Positive[6]
Capillary Voltage4000 V[6]
Gas Temperature350°C[6]
Gas Flow10 L/min[6]
Nebulizer Pressure50 psi[6]

Table 2: MRM Transitions and Collision Energies for Trimethoprim

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
291.1230.125[6]
291.1123.115[6]

Note: The precursor ion for this compound will be higher by the number of deuterium atoms (e.g., 300.2 for d9). The optimal collision energy for this compound should be determined experimentally but will likely be similar to that of the unlabeled compound.

References

Technical Support Center: Minimizing Ion Suppression with Trimethoprim-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Trimethoprim-d9 as an internal standard to mitigate ion suppression in LC-MS/MS analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a matrix effect that occurs during the electrospray ionization (ESI) process in LC-MS/MS. Co-eluting endogenous or exogenous compounds from the sample matrix can compete with the analyte of interest for ionization, leading to a decreased signal intensity for the analyte.[1] This can negatively impact the sensitivity, precision, and accuracy of the analytical method.[2] It is a significant concern because it can lead to underestimation of the analyte concentration or even false-negative results.

Q2: How does this compound help in minimizing ion suppression effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Trimethoprim. Because it is chemically and structurally nearly identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[4]

Q3: What are the ideal characteristics of a stable isotope-labeled internal standard like this compound?

A3: An ideal SIL internal standard should:

  • Be chemically and structurally identical to the analyte.[3]

  • Have a sufficient mass difference (typically ≥3 amu) to prevent spectral overlap.[3]

  • Exhibit high isotopic purity with minimal presence of the unlabeled analyte.[3]

  • Co-elute perfectly with the analyte.[3]

  • Possess stable isotopic labels that do not exchange during sample preparation or analysis.[3]

Troubleshooting Guides

This section provides solutions to common problems you might encounter when using this compound to minimize ion suppression.

Problem 1: Significant ion suppression is still observed despite using this compound.

  • Possible Cause 1: Extreme Matrix Effects. In highly complex matrices, the degree of ion suppression might be so severe that both the analyte and this compound signals are suppressed to a level below the limit of detection.

    • Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other sources of ion suppression than simple protein precipitation.[1]

  • Possible Cause 2: Chromatographic Separation of Analyte and Internal Standard. Although unlikely for a SIL internal standard, suboptimal chromatographic conditions can sometimes lead to slight separation from the analyte. If they do not co-elute perfectly, they are not exposed to the same matrix components at the same time in the ion source.

    • Solution: Optimize the chromatographic method to ensure co-elution. This may involve adjusting the gradient, mobile phase composition, or trying a different column chemistry.

  • Possible Cause 3: High Concentration of Analyte or Internal Standard. At very high concentrations, analytes and their SIL counterparts can compete with each other for ionization, leading to a non-linear response.

    • Solution: Ensure that the concentration of this compound is appropriate for the expected concentration range of the analyte and that both are within the linear dynamic range of the mass spectrometer.[5]

Problem 2: The peak area of this compound is highly variable across different samples.

  • Possible Cause 1: Inconsistent Sample Preparation. Variability in extraction recovery between samples will be reflected in the internal standard response.

    • Solution: Ensure that the sample preparation procedure is robust and consistently applied to all samples, calibrators, and quality controls. Automating the sample preparation process can help minimize variability.

  • Possible Cause 2: Sample-Specific Matrix Effects. Different lots of biological matrices (e.g., plasma from different individuals) can have varying compositions, leading to different degrees of ion suppression.[6]

    • Solution: While this compound should compensate for this, extreme variations can still be problematic. Evaluate matrix effects from multiple sources during method validation. If variability is high, further optimization of the sample cleanup is recommended.

Problem 3: A peak for the unlabeled Trimethoprim is detected in the blank samples containing only this compound.

  • Possible Cause: Isotopic Impurity. The this compound standard may contain a small amount of unlabeled Trimethoprim.[3]

    • Solution:

      • Assess the Purity: Analyze a high-concentration solution of the this compound standard alone to determine the contribution of the unlabeled analyte.

      • Subtract the Blank Response: If the contribution is small and consistent, it can be subtracted from the analyte response in the samples.

      • Source a Higher Purity Standard: If the impurity is too high, it may be necessary to obtain a new batch of this compound with higher isotopic purity.

Experimental Protocols

Protocol 1: Post-Extraction Addition for Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative determination of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte (Trimethoprim) and internal standard (this compound) spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Post-Column Infusion for Qualitative Assessment of Ion Suppression

This method helps to identify the regions in the chromatogram where ion suppression occurs.

  • Setup:

    • Infuse a standard solution of Trimethoprim and this compound at a constant flow rate into the LC eluent post-column via a T-connector.

    • This will generate a stable baseline signal for both the analyte and the internal standard.

  • Injection: Inject a blank, extracted matrix sample onto the LC column.

  • Analysis: Monitor the signal of the infused standards. Any dip in the baseline indicates a region of ion suppression. This allows for chromatographic optimization to move the analyte peak away from these regions if necessary.

Quantitative Data

Table 1: Representative LC-MS/MS Method Parameters for Trimethoprim Analysis

ParameterValue
LC Column C8
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.75 mL/min
Injection Volume 10 µL
Ionization Mode ESI Positive
MRM Transition (Trimethoprim) m/z 291 -> 230
MRM Transition (this compound) m/z 300 -> 230

Data adapted from a study on the simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots.[7]

Table 2: Example of Precision and Accuracy Data for Trimethoprim Quantification in Dried Plasma Spots using a SIL-IS

Quality Control LevelConcentration (ng/mL)Within-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)
LLOQ1005.87.2105.0
Low3004.56.1102.3
Medium40003.95.5101.5
High400004.25.8103.8

LLOQ: Lower Limit of Quantification. Data adapted from a study on the simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots.[7] This table demonstrates the excellent precision and accuracy that can be achieved using a stable isotope-labeled internal standard to compensate for matrix effects.

Visualizations

Troubleshooting_Ion_Suppression cluster_start Start cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions start High Signal Variability or Low Analyte Response check_is Check this compound Peak Area Variability start->check_is check_ratio Evaluate Analyte/IS Ratio check_is->check_ratio Low/Acceptable is_variability High IS Variability check_is->is_variability High assess_me Assess Matrix Effect (Post-Extraction Spike) check_ratio->assess_me Acceptable ratio_variability High Ratio Variability check_ratio->ratio_variability High severe_suppression Severe Ion Suppression (ME << 80%) assess_me->severe_suppression Significant ME optimize_prep Optimize Sample Prep (e.g., SPE) is_variability->optimize_prep optimize_chrom Optimize Chromatography (Co-elution) ratio_variability->optimize_chrom check_purity Check IS Purity (Unlabeled Impurity) ratio_variability->check_purity severe_suppression->optimize_prep end Problem Resolved optimize_prep->end Resolved optimize_chrom->end Resolved check_purity->end Resolved

Caption: Troubleshooting workflow for ion suppression issues with this compound.

Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation set_a Set A: Spike Analyte + IS in Neat Solution analysis Analyze Sets A, B, and C set_a->analysis set_b Set B: Extract Blank Matrix, then Spike Analyte + IS set_b->analysis set_c Set C: Spike Analyte + IS in Blank Matrix, then Extract set_c->analysis calc_me Matrix Effect (%) = (Area B / Area A) * 100 analysis->calc_me calc_re Recovery (%) = (Area C / Area B) * 100 analysis->calc_re

Caption: Experimental workflow for assessing matrix effects.

References

Technical Support Center: Improving Quantification Precision with Trimethoprim-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the precision of quantitative analysis using Trimethoprim-d9 as an internal standard.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental workflows, presented in a question-and-answer format.

Question 1: Why is my this compound internal standard (IS) response inconsistent across my sample batch?

Answer: Inconsistent internal standard response is a common issue that can significantly impact the precision of your quantification. The problem can stem from several sources, broadly categorized as instrumental issues or sample preparation variability.[1]

Troubleshooting Steps:

  • Instrumental Checks:

    • Inconsistent Injection Volume: Check the autosampler for air bubbles. Ensure the injection needle is correctly seated and not clogged.[1]

    • Mass Spectrometer Fluctuations: Allow the mass spectrometer's source conditions (e.g., temperature, gas flow) to stabilize before initiating the analytical run. It's also good practice to monitor system suitability throughout the analysis.[1]

    • System Contamination: Contaminants in the LC-MS system can lead to signal suppression or enhancement. Flush the system with appropriate solvents to remove any potential buildup.[1]

  • Sample Preparation and Matrix Effects:

    • Inconsistent Sample Preparation: Ensure that the this compound is added at a fixed concentration to all samples, including calibrators and quality controls.[2] Any variability in the addition of the internal standard will directly translate to imprecision.

    • Internal Standard Stability: Verify the stability of this compound in your specific sample matrix (e.g., plasma, urine) over the duration of your sample preparation workflow.[1]

    • Matrix Effects: The presence of other components in the sample matrix can suppress or enhance the ionization of this compound.[3][4] A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thereby providing correction.[5] However, severe matrix effects can still impact precision. Consider optimizing your sample clean-up procedure to minimize these effects.[6]

Question 2: My calibration curve for Trimethoprim is non-linear. Could this compound be the cause?

Answer: While a non-linear response can be due to several factors, an improperly used internal standard can contribute to this issue.[7]

Troubleshooting Steps:

  • Concentration of Internal Standard: Ensure the concentration of this compound is appropriate for the concentration range of your analyte. An excessively high or low concentration of the internal standard relative to the analyte can lead to non-linearity.

  • Purity of Internal Standard: Verify the purity of your this compound standard. Impurities could potentially interfere with the measurement.

  • Mass Spectrometer Detector Saturation: If the concentration of either the analyte or the internal standard is too high, it can lead to detector saturation, resulting in a non-linear response. Dilute your samples and re-analyze if necessary.

  • Cross-Contamination: Check for any potential cross-contamination between high and low concentration samples in your autosampler.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a good internal standard for the quantification of Trimethoprim?

A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the "gold standard" in mass spectrometry-based quantification.[5] This is because its physical and chemical properties are nearly identical to the non-labeled Trimethoprim.[5] This similarity ensures that it behaves almost identically during sample extraction, chromatography, and ionization, effectively compensating for variations in the analytical process.[5][7] The key difference is its mass, which allows it to be distinguished from the analyte by the mass spectrometer.[5]

Q2: What are the key criteria for selecting a suitable internal standard?

A2: The ideal internal standard should have the following characteristics:

  • Structural Similarity: It should be chemically very similar to the analyte. A stable isotope-labeled version of the analyte is the best choice.[1]

  • Chemical Stability: The internal standard must be stable throughout the entire analytical process.[7]

  • Distinguishable Mass-to-Charge Ratio: The mass spectrometer must be able to easily differentiate between the internal standard and the analyte.[7]

  • Absence in the Sample Matrix: The internal standard should not be naturally present in the samples being analyzed.[7]

Q3: How can I minimize matrix effects when using this compound?

A3: While this compound helps to correct for matrix effects, minimizing them in the first place is always a good practice.[6] This can be achieved through:

  • Effective Sample Clean-up: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering components from the sample matrix.[8]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte and its internal standard from co-eluting matrix components can significantly reduce interference.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[6]

Quantitative Data Summary

The following tables summarize the performance data from a simulated validation study for the quantification of Trimethoprim using this compound as an internal standard, showcasing the improved precision and accuracy.

Table 1: Linearity and Calibration Curve Parameters

ParameterMethod with this compound
Linearity Range 1.2 - 40 µg/mL[9]
Correlation Coefficient (r²) > 0.995[9]
Deviation of Calibrants < 15%[9]

Table 2: Accuracy and Precision

Analyte ConcentrationMethod with this compound
Intra-assay Precision (%CV) < 7%[9]
Inter-assay Precision (%CV) < 10%[9]
Accuracy (% Recovery) Within ±15% of nominal value[9]

Experimental Protocols

Protocol 1: Quantification of Trimethoprim in Human Serum by LC-MS/MS

This protocol provides a detailed methodology for the quantification of Trimethoprim in human serum using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human serum, add 10 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).

  • For calibration standards and quality control samples, add the corresponding Trimethoprim working solutions.

  • Add 400 µL of cold acetonitrile to each sample to precipitate proteins.[9]

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex the reconstituted samples and transfer them to autosampler vials for analysis.

2. LC-MS/MS Analysis

  • LC System: Agilent 1200 Series HPLC system or equivalent.[10]

  • Column: Agilent Zorbax XDB-C8 analytical column (2.1 mm internal diameter × 30 mm length, 3.5 µm particle size) or equivalent.[10]

  • Mobile Phase: A gradient mobile phase consisting of water with 0.1% (v/v) formic acid and methanol with 0.1% (v/v) formic acid.[10]

  • Mass Spectrometer: Agilent 6410 Series Triple Quadrupole mass spectrometer or equivalent.[10]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

  • Data Analysis: Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the quality control and unknown samples are then determined from this calibration curve.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Aliquot Sample (e.g., 100 µL Serum) add_is 2. Add this compound IS sample->add_is precipitate 3. Protein Precipitation (e.g., Acetonitrile) add_is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject separate 10. Chromatographic Separation inject->separate detect 11. Mass Spectrometry Detection separate->detect integrate 12. Peak Integration detect->integrate ratio 13. Calculate Area Ratio (Analyte/IS) integrate->ratio calibrate 14. Plot Calibration Curve ratio->calibrate quantify 15. Quantify Unknowns calibrate->quantify

Caption: A typical experimental workflow for quantification using an internal standard.

troubleshooting_logic start Inconsistent IS Response? instrument_check Check Instrumental Issues start->instrument_check sample_prep_check Check Sample Prep start->sample_prep_check injection_vol Injection Volume Consistent? instrument_check->injection_vol ms_stable MS Source Stable? instrument_check->ms_stable is_addition IS Addition Consistent? sample_prep_check->is_addition injection_vol->ms_stable Yes resolve_injection Troubleshoot Autosampler injection_vol->resolve_injection No stabilize_ms Allow for Stabilization ms_stable->stabilize_ms No matrix_effect Assess Matrix Effects is_addition->matrix_effect Yes improve_pipetting Refine Pipetting Technique is_addition->improve_pipetting No optimize_cleanup Optimize Sample Cleanup matrix_effect->optimize_cleanup

Caption: A troubleshooting flowchart for inconsistent internal standard response.

References

Validation & Comparative

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Trimethoprim Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Trimethoprim, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of results. This guide provides an objective comparison of the performance of the deuterated internal standard, Trimethoprim-d9, against a common structural analog, Diaveridine, supported by experimental data from various studies.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-behavior allow for effective compensation of matrix effects and procedural losses, leading to superior accuracy and precision.

However, the cost and availability of SIL standards can be a consideration. In such cases, a structural analog internal standard, a molecule with a similar but not identical chemical structure, may be employed. Diaveridine, which shares a diaminopyrimidine core with Trimethoprim, is a viable alternative. This guide will delve into the performance of both internal standards across key validation parameters.

Performance at a Glance: this compound vs. Diaveridine

The following table summarizes the performance characteristics of an analytical method for Trimethoprim using either this compound or Diaveridine as the internal standard. The data presented is a composite from multiple studies to provide a comparative overview. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between the cited sources.

Performance ParameterThis compound (Deuterated IS)Diaveridine (Structural Analog IS)Justification
Linearity (r²) ≥0.995≥0.990Both internal standards can achieve excellent linearity over a defined concentration range.
Accuracy (% Bias) Typically < ±15%Can be < ±15%, but more susceptible to variabilityThis compound more effectively compensates for matrix effects, leading to consistently higher accuracy.
Precision (%RSD) Intra-day: <10%, Inter-day: <15%Intra-day & Inter-day: Generally <20%The near-identical behavior of the deuterated standard results in lower variability and better precision.
Recovery (%) High and consistent with TrimethoprimCan be variable and differ from TrimethoprimThe extraction efficiency of a structural analog may not perfectly match that of the analyte, leading to less reliable recovery data.
Matrix Effect Minimal and effectively compensatedPotential for significant and uncompensated effectsAs a structural analog, Diaveridine's response to ion suppression or enhancement may differ from Trimethoprim's, leading to inaccurate quantification.
Limit of Quantification (LOQ) Dependent on instrument sensitivity, can achieve low ng/mL levelsDependent on instrument sensitivity and chromatographic separationWhile both can achieve low detection limits, the cleaner baseline often associated with deuterated standards can improve LOQ.

Experimental Protocols: A Step-by-Step Guide to Method Validation

The validation of an analytical method ensures its suitability for its intended purpose. Below are detailed methodologies for key experiments in the validation of an LC-MS/MS method for Trimethoprim.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective technique for extracting Trimethoprim from biological matrices like plasma is solid-phase extraction.

  • Pre-treatment: Plasma samples are often pre-treated by protein precipitation. A common method involves adding a solvent like acetonitrile (often with a small percentage of acid, such as 1% formic acid) to the plasma sample.

  • SPE Cartridge Conditioning: A C18 SPE cartridge is typically conditioned sequentially with methanol and then water or an aqueous buffer.

  • Sample Loading: The supernatant from the protein precipitation step is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.

  • Elution: Trimethoprim and the internal standard are eluted from the cartridge with a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: The eluate is often evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: A C18 or similar reversed-phase column is commonly used to separate Trimethoprim and the internal standard from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typical.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is frequently used. The detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Trimethoprim and the internal standard.

Method Validation Parameters
  • Selectivity: Assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention times of Trimethoprim and the internal standard.

  • Linearity and Range: A calibration curve is prepared by spiking known concentrations of Trimethoprim and a fixed concentration of the internal standard into a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on the same day (intra-day) and on different days (inter-day). The accuracy is expressed as the percent deviation from the nominal concentration, and precision is expressed as the relative standard deviation (%RSD).

  • Recovery: The extraction recovery is determined by comparing the peak area of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.

  • Matrix Effect: Evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. This helps to quantify the extent of ion suppression or enhancement caused by the matrix.

  • Stability: The stability of Trimethoprim in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.

Visualizing the Workflow and Logic

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical basis for using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound or Diaveridine) sample->add_is extraction Solid-Phase Extraction (SPE) add_is->extraction evap_recon Evaporate and Reconstitute extraction->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_proc Data Processing (Peak Area Ratio Calculation) lcms->data_proc quant Quantification data_proc->quant

A typical bioanalytical workflow using an internal standard.

logic_diagram cluster_analyte Analyte (Trimethoprim) cluster_is Internal Standard cluster_comparison Comparison cluster_correction Correction & Result analyte_response Variable MS Response due to Matrix Effects & Losses ratio Peak Area Ratio (Analyte / IS) analyte_response->ratio is_response Variable MS Response due to Matrix Effects & Losses is_response->ratio d9_behavior This compound Behavior (Nearly Identical to Analyte) accurate_quant Accurate Quantification d9_behavior->accurate_quant diaveridine_behavior Diaveridine Behavior (Similar but not Identical) less_accurate_quant Potentially Less Accurate Quantification diaveridine_behavior->less_accurate_quant ratio->d9_behavior If IS is Tmp-d9 ratio->diaveridine_behavior If IS is Diaveridine

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Trimethoprim Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Trimethoprim, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of the isotopically labeled internal standard, Trimethoprim-d9, with a non-isotopically labeled structural analog, Tetroxoprim, for the bioanalysis of Trimethoprim. The comparison is supported by experimental data from published studies to highlight the performance differences between these two common approaches.

The use of an internal standard (IS) is fundamental in modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar compound (a structural analog).

Performance at a Glance: this compound vs. A Structural Analog

Stable isotope-labeled internal standards like this compound are widely considered the "gold standard" in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte, Trimethoprim, differing only in mass. This near-perfect mimicry allows for superior correction of matrix effects and variability in extraction recovery.

Structural analogs, on the other hand, are compounds with a similar but not identical chemical structure to the analyte. While they can be a more cost-effective option, their differing chromatographic and ionization behavior compared to the analyte can lead to less effective compensation for analytical variability.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Trimethoprim using either this compound or a structural analog (Tetroxoprim) as the internal standard. The data is collated from separate studies and serves to illustrate the typical performance of each approach.

Table 1: Method Performance with this compound as Internal Standard

ParameterPerformance MetricResult
Linearity Correlation Coefficient (r²)≥ 0.995
Calibration Range1.2 - 40 µg/mL
Accuracy Bias (%)Within ± 15%
Precision Intra-assay CV (%)< 7%
Inter-assay CV (%)< 10%
Recovery Extraction Recovery (%)Consistent across concentration levels
Matrix Effect Ion Suppression/EnhancementEffectively compensated

Data derived from a representative study using a deuterated internal standard.

Table 2: Method Performance with Tetroxoprim (Structural Analog) as Internal Standard

ParameterPerformance MetricResult
Linearity Correlation Coefficient (r²)Not explicitly stated, but method deemed linear
Calibration RangeNot explicitly stated
Accuracy Bias (%)Not explicitly stated
Precision Intra-day CV (%)≤ 5.7%
Inter-day CV (%)≤ 6.4%
Recovery Extraction Recovery (%)Not explicitly stated
Matrix Effect Ion Suppression/EnhancementPotentially not fully compensated

Data derived from a study utilizing Tetroxoprim as the internal standard.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for Trimethoprim analysis using both this compound and a structural analog internal standard.

Protocol 1: Trimethoprim Analysis using this compound Internal Standard

This method is a typical example of a validated LC-MS/MS assay for the quantification of Trimethoprim in a biological matrix.

  • Sample Preparation:

    • To a 100 µL aliquot of the biological sample (e.g., plasma, serum), add a known concentration of this compound solution.

    • Perform protein precipitation by adding an organic solvent such as acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Trimethoprim and this compound.

Protocol 2: Trimethoprim Analysis using Tetroxoprim (Structural Analog) Internal Standard

This protocol outlines a method using a structural analog as the internal standard.

  • Sample Preparation:

    • To a serum sample, add a known concentration of Tetroxoprim solution.[1]

    • Adjust the pH of the sample to alkaline conditions (e.g., pH 9.1 with glycine-sodium hydroxide buffer).[1]

    • Perform liquid-liquid extraction with an organic solvent like ethyl acetate.[1]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.[1]

  • HPLC Conditions:

    • Chromatographic Column: A C18 reverse-phase column.[1]

    • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., triethyl ammonium acetate), methanol, and acetonitrile.[1]

    • Detection: UV detection at a wavelength of 289 nm.[1]

Mandatory Visualization

The following diagrams illustrate the core concepts and workflows discussed in this guide.

G cluster_0 Analytical Workflow with Internal Standard sample Biological Sample (e.g., Plasma, Urine) spike Spike with Internal Standard sample->spike prep Sample Preparation (e.g., Protein Precipitation, Extraction) spike->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing (Ratio of Analyte/IS) analysis->data result Final Concentration data->result

Caption: A generalized workflow for bioanalytical sample processing using an internal standard.

G cluster_1 This compound (Isotopically Labeled IS) cluster_2 Structural Analog IS (e.g., Tetroxoprim) node_a Property Co-elution with Analyte Ionization Efficiency Extraction Recovery Matrix Effect Compensation node_b Performance Identical Identical Identical Excellent node_c Property Co-elution with Analyte Ionization Efficiency Extraction Recovery Matrix Effect Compensation node_d Performance Similar, but can differ Different Similar, but can differ Partial to Good

Caption: Logical comparison of key properties between isotopically labeled and structural analog internal standards.

Conclusion

The choice between this compound and a structural analog internal standard depends on the specific requirements of the analysis. For regulated bioanalysis where the highest level of accuracy and precision is required, the use of an isotopically labeled internal standard such as this compound is strongly recommended. Its ability to co-elute with and behave almost identically to Trimethoprim provides the most effective compensation for matrix effects and other sources of analytical variability.

While a structural analog like Tetroxoprim can provide acceptable performance for some applications and may be a more readily available or cost-effective option, it is crucial to thoroughly validate the method to ensure that it can adequately compensate for any potential variations in the analytical process. The data suggests that for robust, reliable, and defensible quantitative results in the analysis of Trimethoprim, this compound remains the superior choice.

References

Cross-Validation of Bioanalytical Methods for Trimethoprim Analysis Using Trimethoprim-d9 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a hypothetical cross-validation of a bioanalytical method for the quantification of Trimethoprim in human plasma, utilizing Trimethoprim-d9 as a stable isotope-labeled internal standard (SIL-IS). The comparison is presented for two independent laboratories, herein referred to as Lab A and Lab B, to demonstrate the process and typical acceptance criteria involved in ensuring data comparability for multi-site clinical trials or when methods are transferred between facilities.

The use of a SIL-IS like this compound is a cornerstone of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical and physical properties are nearly identical to the analyte, Trimethoprim, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus providing effective correction for potential matrix effects and variability.

Comparative Performance of the Validated Method

The following tables summarize the performance characteristics of the validated LC-MS/MS method for Trimethoprim in human plasma at both Lab A and Lab B. The data presented are hypothetical and curated to reflect a successful cross-validation in line with regulatory expectations.

Table 1: Calibration Curve Performance

ParameterLab ALab BAcceptance Criteria
Calibration Range (ng/mL)10 - 500010 - 5000At least 6 non-zero standards
Regression ModelLinear, 1/x² weightingLinear, 1/x² weightingSimplest model that adequately describes the concentration-response relationship
Correlation Coefficient (r²)> 0.995> 0.996≥ 0.99
Back-calculated AccuracyWithin ±15% of nominal (±20% at LLOQ)Within ±15% of nominal (±20% at LLOQ)±15% of nominal value (±20% at LLOQ) for at least 75% of standards

Table 2: Intra- and Inter-Day Precision and Accuracy

QC Level (ng/mL)Lab A Intra-Day Precision (%CV)Lab A Inter-Day Precision (%CV)Lab A Accuracy (%Bias)Lab B Intra-Day Precision (%CV)Lab B Inter-Day Precision (%CV)Lab B Accuracy (%Bias)Acceptance Criteria
LLOQ (10)8.59.2+5.09.19.8+3.5Precision: ≤20% CV, Accuracy: ±20%
Low QC (30)6.27.1+2.56.87.5+1.8Precision: ≤15% CV, Accuracy: ±15%
Mid QC (2500)4.55.3-1.05.15.9-0.5Precision: ≤15% CV, Accuracy: ±15%
High QC (4000)3.84.6+0.54.25.0+1.2Precision: ≤15% CV, Accuracy: ±15%

Table 3: Cross-Validation of Quality Control Samples

Six replicates of low, medium, and high concentration quality control (QC) samples were analyzed at each laboratory to assess the inter-laboratory reproducibility.

QC Level (ng/mL)Mean Concentration Lab A (ng/mL)Mean Concentration Lab B (ng/mL)% DifferenceAcceptance Criteria
Low QC (30)30.830.50.98%Mean concentrations should be within ±15% of each other
Mid QC (2500)24852510-1.00%Mean concentrations should be within ±15% of each other
High QC (4000)402039801.00%Mean concentrations should be within ±15% of each other

Experimental Protocols

A detailed methodology is crucial for the successful transfer and cross-validation of a bioanalytical method.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma sample (calibration standard, QC, or study sample), add 10 µL of this compound internal standard working solution (concentration of 500 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate.

  • Add 150 µL of 0.1% formic acid in water to the supernatant.

  • Seal the plate and vortex mix for 30 seconds.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Method Parameters
  • LC System: Shimadzu Nexera X2 or equivalent

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Trimethoprim: Q1 291.1 -> Q3 230.1

    • This compound: Q1 300.1 -> Q3 230.1

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the cross-validation workflow and the mechanism of action of Trimethoprim.

G Bioanalytical Method Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_protocol Define Cross-Validation Protocol define_acceptance Define Acceptance Criteria define_protocol->define_acceptance prepare_samples Prepare and Exchange QC Samples define_acceptance->prepare_samples analyze_labA Lab A Analyzes Samples prepare_samples->analyze_labA analyze_labB Lab B Analyzes Samples prepare_samples->analyze_labB compare_data Compare Datasets analyze_labA->compare_data analyze_labB->compare_data statistical_analysis Statistical Analysis compare_data->statistical_analysis acceptance_assessment Assess Against Acceptance Criteria statistical_analysis->acceptance_assessment generate_report Generate Cross-Validation Report acceptance_assessment->generate_report conclusion Conclusion on Method Comparability generate_report->conclusion

Caption: A flowchart illustrating the key stages of a bioanalytical method cross-validation process.

G Trimethoprim Mechanism of Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroate_Synthase->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition Purine_Synthesis Purine Synthesis Tetrahydrofolic_Acid->Purine_Synthesis Thymidine_Synthesis Thymidine Synthesis Tetrahydrofolic_Acid->Thymidine_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidine_Synthesis->DNA_Synthesis

Caption: The metabolic pathway illustrating Trimethoprim's inhibition of dihydrofolate reductase.

The Gold Standard in Bioanalysis: A Comparative Guide to Trimethoprim-d9 for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of reliable and reproducible quantitative data is paramount. In the realm of bioanalysis, the choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides an objective comparison of Trimethoprim-d9, a deuterated stable isotope-labeled internal standard, against the alternative of using a non-deuterated structural analog for the quantitative analysis of Trimethoprim.

Stable isotope-labeled compounds, such as this compound, are widely considered the "gold standard" for internal standards in mass spectrometry-based quantification.[1][2] Their physical and chemical properties are nearly identical to the analyte of interest, Trimethoprim, ensuring they behave similarly throughout the analytical process. This includes extraction, chromatography, and ionization, thereby providing superior compensation for matrix effects and other sources of variability.[3]

Quantitative Performance: this compound vs. a Structural Analog

Validation Parameter This compound (Actual Data) Structural Analog Internal Standard (Expected Performance)
Accuracy (% Bias) Within ±15% of the nominal value[7][8]Potentially > ±15% bias due to differential matrix effects and recovery[5]
Precision (% CV) Intra-assay: <7%, Inter-assay: <10%[9]May exceed 15% due to inconsistent compensation for variability[4]
Matrix Effect Minimal, as it co-elutes and experiences the same ion suppression/enhancement as Trimethoprim[1][2]Significant variability is possible as it may not co-elute and will have different ionization characteristics[10]
Extraction Recovery Consistent and closely tracks that of Trimethoprim[3]May differ significantly from Trimethoprim, leading to inaccurate quantification[11]
Linearity (r²) ≥ 0.995[7][9]Generally ≥ 0.99, but the accuracy of back-calculated concentrations may be lower

Experimental Protocol: Quantification of Trimethoprim in Human Plasma using LC-MS/MS

This section details a typical experimental protocol for the quantitative analysis of Trimethoprim in human plasma using this compound as an internal standard.

1. Sample Preparation and Extraction

  • Spiking: To 100 µL of human plasma, add the appropriate amount of Trimethoprim standard solution and 50 µL of this compound internal standard solution (e.g., at a final concentration of 100 ng/mL).

  • Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trimethoprim: m/z 291.1 → 230.1

    • This compound: m/z 300.2 → 230.1

Workflow and Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for the superior performance of deuterated internal standards.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add this compound IS Add this compound IS Plasma Sample->Add this compound IS Protein Precipitation Protein Precipitation Add this compound IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Processing Data Processing MS/MS Detection->Data Processing Final Concentration Final Concentration Data Processing->Final Concentration

Bioanalytical workflow for Trimethoprim quantification.

cluster_analyte Analyte (Trimethoprim) cluster_IS Internal Standard A_Extract Extraction A_Chrom Chromatography A_Extract->A_Chrom A_Ion Ionization A_Chrom->A_Ion Result_d9 Accurate & Precise Quantification A_Ion->Result_d9 Result_SA Inaccurate & Imprecise Quantification A_Ion->Result_SA IS_d9 This compound IS_d9->A_Extract Similar Recovery IS_d9->A_Chrom Co-elution IS_d9->A_Ion Similar Ionization IS_SA Structural Analog IS_SA->A_Extract Different Recovery IS_SA->A_Chrom Different Retention Time IS_SA->A_Ion Different Ionization

Logical comparison of internal standard performance.

References

Performance Showdown: Trimethoprim-d9 Versus Alternative Internal Standards in Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precision of analytical methods is paramount. In the quantitative analysis of the antibiotic Trimethoprim (TMP), the choice of an internal standard is a critical factor that directly impacts the reliability of results. This guide provides an objective comparison of Trimethoprim-d9 (TMP-d9) with other common internal standards, focusing on linearity and recovery data from various studies.

Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard in mass spectrometry-based bioanalysis. Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for matrix effects and variations during sample processing, leading to enhanced accuracy and precision. This guide delves into the experimental data to compare the performance of TMP-d9 against alternatives like Antipyrine and deuterated Sulfamethoxazole.

Linearity: A Head-to-Head Comparison

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A high coefficient of determination (R²) is indicative of a strong linear relationship.

Internal StandardAnalyteMatrixLinearity RangeCorrelation Coefficient (R²)Analytical Method
This compound TrimethoprimDried Plasma Spots100–50,000 ng/mL> 0.995[1]HPLC-MS/MS
This compound TrimethoprimDried Urine Spots500–250,000 ng/mL> 0.995[1]HPLC-MS/MS
Unspecified Deuterated ISTrimethoprimNot Specified1.2–40 µg/mL0.9954Not Specified
Antipyrine TrimethoprimHuman Plasma2–100 µg/mL0.99HPLC
Deuterated SulfamethoxazoleTrimethoprimNot Specified10–50 µg/mL0.9998Not Specified

Recovery: Gauging Analytical Efficiency

Recovery studies are essential to evaluate the extraction efficiency of an analytical method. High and consistent recovery percentages indicate that the method is effective in extracting the analyte from the matrix.

Internal StandardAnalyteMatrixRecovery (%)
Antipyrine TrimethoprimPlasma, Serum, or Dialysate Fluid82[2]
Deuterated SulfamethoxazoleTrimethoprimNot Specified99.75

It is important to note that direct comparative studies evaluating the linearity and recovery of Trimethoprim using this compound alongside other internal standards in the same experimental setup are limited. The data presented here is compiled from separate studies, each with its own specific methodology.

Experimental Protocols

Analysis of Trimethoprim using this compound Internal Standard by HPLC-MS/MS

This method was developed for the simultaneous quantification of Trimethoprim and Sulfamethoxazole in dried plasma and urine spots.[1]

  • Sample Preparation:

    • A 6 mm spot was punched from the dried plasma or urine spot into a microcentrifuge vial.

    • 400 µL of the internal standard solution in methanol was added.

    • The vial was vortexed for 5 minutes.

    • The sample was then centrifuged at 13,000 rpm for 5 minutes.

    • An aliquot of 50 µL of the supernatant was transferred to a 96-well plate containing 50 µL of deionized water.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 Series

    • Mass Spectrometer: Agilent 6410 Series Triple Quadrupole

    • Analytical Column: Agilent Zorbax XDB-C8 (2.1 mm x 30 mm, 3.5 µm)

    • Mobile Phase: A gradient of water with 0.1% (v/v) formic acid and methanol with 0.1% (v/v) formic acid.

    • Flow Rate: Not specified.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

Analysis of Trimethoprim using Antipyrine Internal Standard by HPLC

This HPLC assay was developed for the pharmacokinetic analysis of Trimethoprim in serum and peritoneal dialysate fluid.[2]

  • Sample Preparation (Solid-Phase Extraction):

    • Trimethoprim was extracted from plasma, serum, or dialysate fluid using solid-phase column chromatography.

  • Chromatographic Conditions:

    • HPLC System: Not specified.

    • Column: Reverse-phase system.

    • Mobile Phase: 0.01 M sodium acetate and acetonitrile.

    • Detection: UV at 254 nm.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of Trimethoprim using an internal standard with LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is extraction Protein Precipitation / Solid-Phase Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification results Generate Results (Concentration) quantification->results

Caption: General workflow for Trimethoprim analysis using an internal standard.

References

A Comparative Guide to Internal Standards in Trimethoprim Quantification: Trimethoprim-d9 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within pharmaceutical and clinical research, the accurate quantification of analytes is paramount. When using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving reliable and reproducible results.[1][2] An internal standard is a compound of known concentration added to samples to correct for variations that can occur during sample preparation and analysis.[1]

This guide provides a comprehensive comparison between two primary types of internal standards used for the analysis of the antibiotic Trimethoprim: its stable isotope-labeled (SIL) form, Trimethoprim-d9, and structural analog internal standards.

The Role and Mechanism of Internal Standards

The fundamental purpose of an internal standard is to compensate for analytical variability, including:

  • Matrix Effects: Variations in the ionization efficiency of the analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[3][4][5]

  • Sample Preparation Inconsistencies: Losses of the analyte that may occur during extraction, evaporation, and reconstitution steps.[6]

  • Instrumental Fluctuations: Variations in injection volume and mass spectrometer response.[7]

By adding a fixed amount of the internal standard to every sample and calibration standard, quantification is based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte.[1] This ratio normalization significantly improves the accuracy and precision of the results.[2][8]

This compound (Stable Isotope-Labeled Internal Standard): This is a form of Trimethoprim where nine hydrogen atoms have been replaced with their stable, non-radioactive isotope, deuterium.[9][10] This substitution increases the mass of the molecule by nine units (M+9) but results in a compound that is chemically and physically almost identical to the unlabeled Trimethoprim.[11] Consequently, this compound exhibits nearly the same behavior during sample extraction, chromatography, and ionization as the analyte itself.[12]

Structural Analog Internal Standards: These are molecules that are chemically similar to the analyte but not identical.[1][13] They share key functional groups and properties. For Trimethoprim, a structural analog might be another pyrimidine-based compound like Ormetoprim.[14] The assumption is that the structural similarity will lead to comparable behavior during the analytical process. However, even small differences in structure can lead to significant variations in physical and chemical properties.[15]

Performance Comparison: this compound vs. Structural Analogs

The choice of internal standard is a critical step in method development and can profoundly impact the quality of the analytical data. Stable isotope-labeled internal standards are now the first choice for many researchers to avoid process and analytical variation.[13]

Performance MetricThis compound (SIL IS)Structural Analog ISRationale
Accuracy & Precision Excellent Variable to Good This compound co-elutes with Trimethoprim, ensuring they experience identical matrix effects and ionization suppression/enhancement, leading to superior accuracy and precision.[3][6] Structural analogs may have different retention times and ionization efficiencies, leading to less effective correction.[15][16]
Correction for Matrix Effects Excellent Variable Because SILs have virtually identical chemical properties to the analyte, they are the best choice to correct for matrix effects and variability in ionization.[11][13] Structural analogs can be affected differently by the sample matrix, leading to inaccurate quantification.[15]
Chromatographic Co-elution Nearly Identical Different Deuteration can sometimes cause a slight shift in retention time (the "isotope effect"), but it is generally minimal.[15] Structural analogs will have distinct retention times, which is a primary source of variability in correcting for matrix effects.
Extraction Recovery Nearly Identical Potentially Different The chemical similarity of this compound ensures its recovery during sample preparation closely mirrors that of the analyte.[12] Differences in polarity and other properties can cause a structural analog's recovery to differ from the analyte's.[15]
Availability & Cost Lower Availability, Higher Cost Higher Availability, Lower Cost Custom synthesis of SILs makes them more expensive and less readily available than many common structural analogs.[16]
Risk of Isotopic "Cross-Talk" Low to None None With a mass difference of +9, there is a negligible risk of interference between the mass signals of Trimethoprim and this compound. A mass difference of three or more is generally sufficient.[11]
Method Robustness High Moderate The use of a SIL IS makes analytical methods more robust and transferable between different instruments and laboratories.[12]

Experimental Protocol: Quantification of Trimethoprim in Human Plasma by LC-MS/MS

This protocol describes a general procedure for the quantitative analysis of Trimethoprim in a biological matrix using this compound as the internal standard.

1. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Trimethoprim and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Trimethoprim stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol.

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (50 ng/mL this compound) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean HPLC vial for analysis.

3. LC-MS/MS Conditions

  • LC System: UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (Re-equilibration)

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Trimethoprim: 291.1 → 230.1

    • This compound: 300.1 → 230.1

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (Trimethoprim / this compound) against the nominal concentration of the calibration standards.

  • Use a linear regression model with a 1/x² weighting to fit the curve.

  • Determine the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Comparison

The following diagrams illustrate the analytical workflow and the fundamental differences between using a SIL and a structural analog internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for quantitative analysis using an internal standard.

G cluster_SIL This compound (SIL IS) cluster_Analog Structural Analog IS SIL_Prop Identical Chemistry & Physical Properties SIL_Behav Identical Extraction, Chromatography, & Ionization SIL_Prop->SIL_Behav SIL_Result Accurate Correction for Matrix Effects SIL_Behav->SIL_Result SIL_Outcome High Accuracy & Precision SIL_Result->SIL_Outcome Analog_Prop Similar Chemistry & Physical Properties Analog_Behav Different Extraction, Chromatography, & Ionization Analog_Prop->Analog_Behav Analog_Result Incomplete Correction for Matrix Effects Analog_Behav->Analog_Result Analog_Outcome Lower Accuracy & Precision Analog_Result->Analog_Outcome

Caption: Logical comparison of SIL vs. Structural Analog internal standards.

Conclusion

For the quantitative analysis of Trimethoprim, the use of a stable isotope-labeled internal standard like this compound is unequivocally the superior approach. Its ability to mimic the behavior of the unlabeled analyte throughout the entire analytical process ensures a more robust and accurate correction for variations, especially complex matrix effects.[11][12] While structural analogs are more accessible and cost-effective, they introduce a greater risk of analytical error due to differences in chemical and physical properties.[15][16] Therefore, for applications demanding the highest levels of accuracy, precision, and reliability—such as in clinical diagnostics, pharmacokinetic studies, and regulatory submissions—this compound is the gold standard internal standard.

References

The Gold Standard in Bioanalysis: Unveiling the Advantages of Trimethoprim-d9

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analysis, particularly within drug development and clinical research, the choice of an internal standard can be the linchpin of reliable and accurate results. For researchers quantifying Trimethoprim, a widely used antibiotic, the stable isotope-labeled (SIL) standard, Trimethoprim-d9, has emerged as the superior choice over traditional structural analogs. This guide provides an in-depth comparison, supported by experimental data, to illustrate the distinct advantages of employing this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Mitigating Analytical Variability: The Core Advantage

The fundamental benefit of using a stable isotope-labeled internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Trimethoprim.[1] This homogeneity ensures that both compounds behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[1] Consequently, any variations that occur throughout the analytical process, such as loss during sample preparation or fluctuations in instrument response, are effectively compensated for, leading to more accurate and precise quantification.[2]

Structural analogs, on the other hand, are compounds with similar but not identical chemical structures. While they can partially correct for variability, their different chemical nature can lead to disparate behavior during analysis, introducing potential inaccuracies.[2]

Performance Under the Microscope: A Data-Driven Comparison

The superiority of stable isotope-labeled standards is not merely theoretical. A review of validation data from various studies highlights the enhanced performance of methods utilizing this compound compared to those employing other quantification strategies.

Table 1: Comparison of Method Performance for Trimethoprim Quantification
ParameterMethod Using this compound (LC-MS/MS)Alternative Method (e.g., HPLC with UV detection or structural analog IS)
Linearity (R²) >0.995[3]Typically >0.99[4]
Accuracy (% Recovery) 89.1% - 109.7%[5][6]90.2% - 102.7%[4]
Precision (CV%) Intra-assay: <7%, Inter-assay: <10%[3]Between-day reproducibility: 5%[4]
Lower Limit of Quantification (LLOQ) 0.06 mcg/mL[3]Not consistently reported at low levels

The data clearly indicates that while both methods can achieve acceptable linearity, the use of a stable isotope-labeled standard like this compound in LC-MS/MS methods generally results in higher accuracy and precision, with the ability to reliably quantify lower concentrations of the analyte.

Experimental Protocols: A Closer Look at the Methodology

To provide a practical understanding, below are representative experimental protocols for the quantification of Trimethoprim using an LC-MS/MS method with this compound as the internal standard.

Experimental Protocol: Quantification of Trimethoprim in Human Plasma

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the specific assay).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.[1]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Trimethoprim and this compound.

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and the logical advantages of using a stable isotope-labeled standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample spike Spike with this compound start->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Extract Supernatant centrifuge->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Figure 1: A typical experimental workflow for Trimethoprim quantification using this compound.

G cluster_analyte Analyte (Trimethoprim) cluster_result Result analyte_prep Variable Loss during Prep accurate Accurate Quantification analyte_prep->accurate inaccurate Inaccurate Quantification analyte_prep->inaccurate analyte_ion Variable Ionization analyte_ion->accurate analyte_ion->inaccurate sil_prep sil_prep sil_prep->accurate sil_ion sil_ion sil_ion->accurate analog_prep analog_prep analog_prep->inaccurate analog_ion analog_ion analog_ion->inaccurate

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison of Methods Utilizing Trimethoprim-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. Trimethoprim, a widely used antibiotic, is frequently monitored in various biological matrices. The use of a stable isotope-labeled internal standard, such as Trimethoprim-d9, is a cornerstone of robust analytical methodology, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of analytical methods employing this compound, supported by available validation data and insights from proficiency testing programs.

The Gold Standard: Isotopic Dilution with this compound

The principle of isotopic dilution mass spectrometry involves the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. This compound, which has nine deuterium atoms replacing hydrogen atoms, is an ideal internal standard for Trimethoprim analysis. Its key advantages include:

  • Similar Physicochemical Properties: this compound behaves nearly identically to the unlabeled Trimethoprim during sample extraction, chromatography, and ionization. This co-elution ensures that any variations in the analytical process, such as matrix effects or extraction losses, affect both the analyte and the internal standard proportionally.

  • Mass Differentiation: The mass difference between Trimethoprim and this compound allows for their distinct detection by a mass spectrometer, enabling accurate quantification.

  • Improved Accuracy and Precision: By correcting for variability, the use of this compound significantly enhances the accuracy and precision of the analytical results.

Comparative Analysis of Method Performance

While a head-to-head inter-laboratory comparison of different methods all employing this compound is not publicly available, we can compile and compare validation data from various studies that have utilized this internal standard. The following tables summarize key performance parameters of LC-MS/MS methods for the quantification of Trimethoprim using a deuterated internal standard, including this compound or Trimethoprim-d3.

Table 1: Performance Characteristics of LC-MS/MS Methods for Trimethoprim Quantification

ParameterMethod 1 (Plasma)Method 2 (Honey)Method 3 (Plasma - Dried Spots)[1]
Internal Standard This compoundNot Specified (Isotopic)Trimethoprim-d3[1]
Linearity Range 1.2 - 40 µg/mL5 - 150 ng/mL100 - 50,000 ng/mL[1]
Correlation Coefficient (r²) > 0.995> 0.99> 0.995[1]
Intra-assay Precision (%CV) < 7%< 15%Not Reported
Inter-assay Precision (%CV) < 10%< 15%Not Reported
Accuracy/Recovery (%) 98.3 - 108.1%70 - 106%Within ± 15% of nominal[1]
Limit of Quantification (LOQ) 0.06 µg/mL1 µg/kg100 ng/mL[1]

Table 2: Comparison with Alternative Internal Standards

The choice of internal standard is critical. While isotopically labeled standards are preferred, sometimes structural analogs are used. Literature suggests that stable isotope-labeled internal standards consistently outperform analog standards by more effectively compensating for matrix effects and variability in extraction recovery.

Internal Standard TypeAdvantagesDisadvantages
This compound (Isotopically Labeled) Co-elutes with analyte, corrects for matrix effects and extraction losses effectively.Higher cost and may not always be commercially available.
Structural Analog Lower cost and more readily available.May not co-elute perfectly, leading to incomplete correction for matrix effects and other variabilities.

Insights from Proficiency Testing

Proficiency testing (PT) schemes provide a valuable external assessment of a laboratory's performance and offer a snapshot of the state of analytical capabilities across different laboratories. "Progetto Trieste" is one such program that includes Trimethoprim in its veterinary drug residue testing.[2][3][4][5] While the specific internal standards used by each participating laboratory are not detailed in the summary reports, the overall performance evaluation gives an indication of the robustness of the methods being employed in the field for Trimethoprim analysis. These programs typically evaluate laboratories based on their z-scores, which measure the deviation of a laboratory's result from the assigned reference value. Consistent satisfactory performance in such schemes indicates a well-controlled and validated analytical method.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are summarized methodologies for Trimethoprim analysis using an isotopically labeled internal standard.

Method 1: LC-MS/MS Analysis of Trimethoprim in Human Plasma[1]
  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing Trimethoprim-d3 as the internal standard.

  • Chromatography: Agilent 1200 Series HPLC system with an Agilent Zorbax XDB-C8 analytical column. A gradient mobile phase of water with 0.1% formic acid and methanol with 0.1% formic acid is used.

  • Mass Spectrometry: Agilent 6410 Series Triple Quadrupole mass spectrometer with positive mode electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification.

Method 2: LC-MS/MS Analysis of Trimethoprim in Honey[6][7][8][9][10]
  • Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method. The honey sample is homogenized with water and acetonitrile, followed by the addition of a salt mixture to induce phase separation. An isotopically labeled internal standard is added at the beginning of the extraction.

  • Chromatography: Shimadzu Nexera UHPLC system with a Kinetex PFP column. A binary gradient with methanol and formic acid is employed.

  • Mass Spectrometry: Shimadzu LCMS-8050 triple quadrupole mass spectrometer with positive mode ESI and MRM for quantification.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the key steps in the experimental workflows.

Experimental_Workflow_Plasma cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Add this compound Internal Standard s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into LC System s5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Quantification using Analyte/IS Ratio a3->d1 d2 Result Reporting d1->d2

Caption: Workflow for Trimethoprim analysis in plasma using LC-MS/MS.

Experimental_Workflow_Honey cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing h1 Honey Sample h2 Add this compound Internal Standard h1->h2 h3 Homogenization with Water & Acetonitrile h2->h3 h4 Add QuEChERS Salts h3->h4 h5 Centrifugation h4->h5 h6 Collect Acetonitrile Layer h5->h6 a1 Inject into LC System h6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Quantification using Analyte/IS Ratio a3->d1 d2 Result Reporting d1->d2

Caption: QuEChERS workflow for Trimethoprim analysis in honey.

Signaling_Pathway PABA p-Aminobenzoic acid DHF_synthase Dihydropteroate Synthase PABA->DHF_synthase DHF Dihydrofolic Acid DHF_synthase->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Purines Purine Synthesis THF->Purines TMP Trimethoprim TMP->DHFR Inhibition Sulfonamides Sulfonamides Sulfonamides->DHF_synthase Inhibition

Caption: Trimethoprim's mechanism of action in the folic acid pathway.

Conclusion

The use of this compound as an internal standard is a critical component of high-quality analytical methods for the quantification of Trimethoprim. While direct inter-laboratory comparisons of methods all using this internal standard are scarce, the available data from single-laboratory validations and proficiency testing schemes consistently demonstrate that methods incorporating stable isotope-labeled internal standards achieve high levels of accuracy and precision. For laboratories developing or refining methods for Trimethoprim analysis, the adoption of an isotopic dilution LC-MS/MS method with this compound is strongly recommended to ensure the reliability of results. Future inter-laboratory collaborative studies focusing on comparing different methodologies that all utilize this compound would be invaluable for establishing best practices and further harmonizing analytical approaches.

References

Navigating Precision: A Comparative Guide to Deuterated Internal Standards in Clinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of clinical research. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by regulatory guidelines and experimental data, to ensure the accuracy and reliability of clinical assay results.

In the landscape of regulated bioanalysis, particularly for studies supporting new drug applications, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which strongly advocates for the use of SIL-IS whenever possible.[1] This preference is rooted in the ability of deuterated standards to closely mimic the analyte of interest throughout sample preparation and analysis, thereby providing the most accurate and precise quantification.[1]

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are analogs of the analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] This substitution results in a compound that is chemically nearly identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] The primary advantage of using a deuterated internal standard is its ability to compensate for variability in the analytical process, including sample extraction, matrix effects, and instrument response.[1][2]

Performance Comparison: Deuterated vs. Alternative Internal Standards

While deuterated internal standards are preferred, other options like carbon-13 (¹³C)-labeled standards and structural analogs are also used. The choice of internal standard can significantly impact data quality.

Performance MetricDeuterated Internal Standard¹³C-Labeled Internal StandardStructural Analog (Non-Isotope Labeled)
Co-elution with Analyte Generally co-elutes, but slight chromatographic shifts can occur with high deuteration.[3]Identical retention time and response factors as the native analyte.[4]Retention time may differ significantly from the analyte.
Correction for Matrix Effects Excellent correction due to similar ionization efficiency to the analyte.[2]Superior correction, as it is less prone to isotopic scrambling and has identical chemical properties.[4][5]Inadequate correction as ionization efficiency can differ substantially from the analyte.[6]
Accuracy (% Bias) Typically within ±5%Typically within ±5%Can be > ±15%
Precision (% CV) < 15% (20% at LLOQ)[7]< 15% (20% at LLOQ)Can be > 20%
Cost & Availability Generally more available and cost-effective than ¹³C-labeled standards.[4][8]Typically more costly and less commercially available.[4]Generally the most cost-effective and readily available.
Risk of Isotope Exchange Low risk, but deuterium atoms at exchangeable positions can be a concern.[3][9]No risk of isotopic scrambling.[4]Not applicable.

Data is illustrative and based on findings from multiple comparative studies.

Regulatory Expectations for Bioanalytical Method Validation

The ICH M10 guideline, adopted by the FDA and EMA, outlines key validation parameters that must be assessed to ensure a bioanalytical method is fit for its purpose.[10][11]

Validation ParameterObjectiveAcceptance Criteria (ICH M10)
Selectivity To ensure the method can differentiate and quantify the analyte from other components in the sample.[7]No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[7] The response from interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.
Calibration Curve To establish the relationship between instrument response and analyte concentration.[7]At least 75% of non-zero standards should be within ±15% of their nominal concentration (±20% at the LLOQ). A correlation coefficient (r²) of ≥ 0.99 is generally expected.[7]
Accuracy and Precision To determine the closeness of the measured concentration to the true value and the degree of scatter in the data.[7]The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ).[7]
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte and internal standard.[7]The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.[7]
Recovery To evaluate the extraction efficiency of the analytical method.Recovery of the analyte and internal standard should be consistent and reproducible, though it does not need to be 100%.[12][13]
Dilution Integrity To ensure samples with concentrations above the upper limit of quantification (ULOQ) can be diluted and accurately measured.[7]The accuracy and precision of the diluted samples should be within ±15%.[7]

Experimental Protocols

Accuracy and Precision Assessment
  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (within 3x of LLOQ), Medium QC, and High QC.[10]

  • Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs.[10]

  • Calculation: Calculate the accuracy as the percent bias from the nominal concentration and the precision as the percent coefficient of variation (%CV).[10]

Matrix Effect Evaluation
  • Sample Preparation: Obtain blank biological matrix from at least six different sources.

  • Post-extraction Spike: Extract the blank matrix samples and then spike the analyte and internal standard into the extracted matrix.

  • Neat Solution: Prepare a neat solution of the analyte and internal standard in the reconstitution solvent at the same concentration.

  • Calculation: The matrix factor is calculated by comparing the peak area of the analyte in the presence of matrix ions to the peak area of the analyte in the neat solution. The internal standard-normalized matrix factor is then determined.

Visualizing the Workflow and Decision-Making Process

To ensure clarity and reproducibility, it is crucial to visualize the experimental and logical workflows involved in using deuterated internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Analyte Extraction (e.g., LLE, SPE) Spike->Extract Evap Evaporation and Reconstitution Extract->Evap Inject Injection into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Bioanalytical workflow using a deuterated internal standard.

G start Start: Need for an Internal Standard sil_avail Is a Stable Isotope-Labeled (SIL) IS Available? start->sil_avail deuterated Use Deuterated IS sil_avail->deuterated Yes c13_avail Is a ¹³C-Labeled IS a Viable Option? sil_avail->c13_avail No end Proceed with Validated Method deuterated->end c13 Use ¹³C-Labeled IS c13_avail->c13 Yes analog Use Structural Analog IS c13_avail->analog No c13->end validate Thoroughly Validate for Matrix Effects and Cross-Reactivity analog->validate validate->end

Caption: Decision tree for selecting an appropriate internal standard.

References

Justification for Selecting Trimethoprim-d9 in a New Analytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable analytical methods. This guide provides a comprehensive justification for the selection of Trimethoprim-d9, a deuterated stable isotope-labeled internal standard (SIL-IS), for the quantitative analysis of trimethoprim. Through an objective comparison with alternative internal standards, supported by experimental data and detailed protocols, this document will demonstrate the superiority of this compound in achieving accurate and precise results, particularly in complex biological matrices.

The Critical Role of Internal Standards

In quantitative analysis, especially when employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is essential to compensate for variability introduced during sample preparation, injection, and detection.[1] An ideal IS should mimic the analyte of interest throughout the entire analytical process, ensuring that any variations affecting the analyte are mirrored by the IS.[2] This allows for accurate correction and reliable quantification.

This compound: The Gold Standard

This compound is the deuterium-labeled version of Trimethoprim, a widely used antibiotic.[3] Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[2] This is because their physical and chemical properties are nearly identical to the analyte, differing only in mass.[4] This near-identical behavior is the primary reason for the superior performance of SIL-ISs compared to other types of internal standards, such as structural analogs.

The core advantage of using a deuterated internal standard like this compound lies in its ability to effectively mitigate the "matrix effect." The matrix effect is a phenomenon where components of the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. Because this compound co-elutes with the unlabeled trimethoprim, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[5]

Performance Comparison: this compound vs. Structural Analogs

The superiority of deuterated internal standards over structural analogs is well-documented. Structural analogs, while chemically similar, may have different physicochemical properties, leading to variations in extraction recovery, chromatographic retention time, and ionization efficiency. These differences can result in inadequate compensation for matrix effects and other sources of variability, ultimately compromising the accuracy and precision of the analytical method.

The following table summarizes the expected performance differences between this compound and a hypothetical structural analog internal standard based on published data for similar compounds.

Performance ParameterThis compound (Deuterated IS)Structural Analog ISJustification
Accuracy (% Bias) Closer to 0%Potentially higher bias (e.g., >15%)Near-identical chemical and physical properties to the analyte lead to better correction for systematic errors.[6]
Precision (%RSD) Lower RSD (e.g., <5%)Higher RSDCo-elution and identical behavior minimize variability in sample processing and analysis.[7]
Matrix Effect Effectively compensatedIncomplete compensationExperiences the same ionization suppression/enhancement as the analyte.[5]
Extraction Recovery Identical to analyteMay differ from analyteSimilar polarity and solubility ensure consistent recovery during sample preparation.
Chromatographic Retention Co-elutes with analyteMay have a different retention timeIdentical chemical structure results in the same chromatographic behavior.

Experimental Data Supporting the Use of Deuterated Internal Standards

For instance, a study comparing a deuterated IS to a structural analog for the quantification of another drug reported a significant improvement in both accuracy and precision with the deuterated standard. The bias was closer to 100% and the standard deviation was lower when using the deuterated internal standard.

Another study on the immunosuppressant drug sirolimus showed that the use of a deuterated internal standard resulted in a consistently lower range of interpatient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog, which showed a CV of 7.6%-9.7%. This highlights the enhanced robustness and reproducibility of methods employing deuterated standards.

Experimental Protocol: LC-MS/MS Quantification of Trimethoprim using this compound

The following is a detailed protocol for the quantification of trimethoprim in human plasma using this compound as an internal standard. This method is adapted from established and validated procedures.[7][8]

1. Materials and Reagents:

  • Trimethoprim analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Human plasma (blank)

  • Deionized water

2. Preparation of Standard and QC Solutions:

  • Prepare stock solutions of Trimethoprim and this compound in methanol.

  • Prepare working standard solutions by serial dilution of the Trimethoprim stock solution with methanol/water (50:50, v/v).

  • Prepare a working internal standard solution of this compound in methanol.

  • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution (containing this compound in methanol).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Trimethoprim: Q1 291.1 -> Q3 230.1

    • This compound: Q1 300.1 -> Q3 233.1

5. Data Analysis:

  • Quantify Trimethoprim concentration using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of unknown samples from the calibration curve.

Visualizing the Rationale and Workflow

To further clarify the justification for selecting this compound and the experimental workflow, the following diagrams are provided.

G Logical Flow for Internal Standard Selection cluster_0 Method Requirement cluster_1 Internal Standard Options cluster_2 Evaluation Criteria cluster_3 Decision Requirement Accurate and Precise Quantification of Trimethoprim SIL_IS Stable Isotope-Labeled IS (this compound) Requirement->SIL_IS Ideal Choice Analog_IS Structural Analog IS Requirement->Analog_IS Alternative Criteria Mitigation of Matrix Effects Co-elution with Analyte Similar Extraction Recovery High Accuracy & Precision SIL_IS->Criteria Meets all criteria Analog_IS->Criteria May not meet all criteria Selection Select this compound Criteria->Selection

Caption: Justification for selecting this compound.

G Experimental Workflow for Trimethoprim Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio_Calculation Area Ratio Calculation (Analyte/IS) Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: LC-MS/MS workflow using this compound.

Conclusion

The selection of this compound as an internal standard for the quantitative analysis of trimethoprim is strongly justified by its ability to provide superior accuracy, precision, and robustness compared to alternative internal standards. As a stable isotope-labeled analog, it closely mimics the behavior of the analyte, effectively compensating for matrix effects and other sources of analytical variability. The provided experimental protocol and workflows offer a clear guide for the implementation of a reliable and high-quality analytical method. For researchers, scientists, and drug development professionals, the use of this compound is a critical step in ensuring the integrity and validity of their analytical data.

References

Safety Operating Guide

Proper Disposal of Trimethoprim-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Trimethoprim-d9, a deuterated form of the antibiotic Trimethoprim, is a critical aspect of laboratory safety and environmental responsibility. As a research chemical and a pharmaceutical compound, its disposal is governed by stringent regulations to prevent potential harm to human health and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, ensuring compliance with the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).

Chemical and Safety Data Overview

A thorough understanding of the chemical properties and associated hazards of this compound is the first step in ensuring its safe handling and disposal. This information is critical for accurate waste characterization and management.

PropertyValue
Chemical Name 5-[(3,4,5-trimethoxy-d9-phenyl)methyl]-2,4-pyrimidinediamine
CAS Number 1189460-62-5
Molecular Formula C₁₄H₉D₉N₄O₃
Molecular Weight 299.37 g/mol
Physical Appearance Off-White Solid
Primary Hazards Harmful if swallowed. Suspected of damaging fertility or the unborn child.[1]
Storage Temperature -20°C
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to hazardous waste regulations. The following protocol outlines the necessary steps for compliant disposal in a laboratory setting.

Step 1: Waste Characterization

The first crucial step is to determine if the this compound waste is considered hazardous under RCRA. This involves assessing the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[2]

  • P- and U-Listed Wastes: While Trimethoprim itself is not explicitly on the P- or U-lists of acute hazardous wastes, any formulation containing it could be. Always review the Safety Data Sheet (SDS) for the specific product you are using.

  • Characteristic Wastes:

    • Ignitability: this compound is a solid and not considered ignitable.

    • Corrosivity: It is not a corrosive material.

    • Reactivity: It is stable under normal conditions.

    • Toxicity: This is the most likely characteristic to apply. If the waste contains any of the 40 chemicals listed in 40 CFR Part 261.24 at or above the regulatory levels, it is considered toxic.[2] Given that Trimethoprim is a bioactive compound, it is prudent to manage it as a hazardous waste.

Step 2: Segregation and Container Management

Proper segregation and containment are vital to prevent accidental exposure and ensure compliant disposal.

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including contaminated personal protective equipment (PPE), weighing papers, and empty stock vials.

  • Container Requirements: The container must be:

    • Compatible with the chemical.

    • In good condition with a secure, leak-proof lid.

    • Kept closed except when adding waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the specific contents (e.g., "this compound waste").[3]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][4]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[3]

  • Segregation: Incompatible waste streams must be segregated within the SAA.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with approved waste vendors. They will provide guidance on pickup schedules and specific documentation requirements.

  • Waste Manifest: A hazardous waste manifest, a legal document that tracks the waste from generation to its final destination, will be required. Your EHS office will typically handle the preparation of this document.

  • Prohibition of Sewer Disposal: It is illegal to dispose of hazardous pharmaceutical waste down the drain. The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[5]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and the most current federal, state, and local regulations.

References

Personal protective equipment for handling Trimethoprim-d9

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Trimethoprim-d9

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining the isotopic integrity of the compound.

Health Hazard Information

This compound is classified with significant health hazards. According to its safety data, it is considered toxic if swallowed and is suspected of damaging an unborn child. The non-deuterated form, Trimethoprim, is also classified as harmful if swallowed[1][2]. Prolonged or repeated exposure may cause damage to organs[2]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound. This summary is compiled from safety data sheets for Trimethoprim and related compounds.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesWear two pairs of chemotherapy-grade gloves when handling the substance[3][4]. Nitrile gloves are a suitable option. Change gloves regularly or immediately if they are contaminated, torn, or punctured[3]. Always wash hands thoroughly with soap and water after removing gloves[5][6][7].
Eyes Safety goggles or face shieldWear safety glasses with side shields or tight-fitting goggles[5][7]. A face shield should be used when there is a risk of splashing[4][8].
Body Protective clothing / Lab coatA lab coat or a disposable gown made of low-permeability fabric with a solid front and long sleeves is required to prevent skin contact[3][8]. Contaminated clothing must be washed before reuse[5][6].
Respiratory Respirator (if necessary)Use only in a well-ventilated area or with local exhaust ventilation[1][6]. If dust or aerosols may be generated and ventilation is insufficient, an appropriate particulate respirator should be worn[9][10].

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and for preserving the compound's quality, particularly its isotopic purity.

Step-by-Step Operational Plan
  • Receiving and Inspection :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Wear appropriate PPE (gloves and eye protection) during inspection.

    • Confirm the product identity and quantity against the order.

  • Storage :

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place[1][7][11].

    • The recommended storage temperature for this compound is 2-8°C.

    • To prevent H-D exchange from atmospheric moisture, which can compromise isotopic purity, consider storage in a desiccator or under an inert atmosphere[12].

    • Store locked up and away from incompatible materials such as strong oxidizing agents[5][6][7].

  • Handling and Weighing :

    • Handle this compound in a designated area, such as a chemical fume hood or a glove box, to avoid inhalation and contamination[6].

    • To maintain isotopic integrity, conduct all manipulations under a dry, inert atmosphere (e.g., argon or nitrogen) whenever possible[12][13][14].

    • Use clean, dry glassware and equipment to prevent moisture contamination[12][15].

    • Avoid dust formation during handling[1][7][9].

    • Do not eat, drink, or smoke in the handling area[1][5][6].

  • Spill Response :

    • Minor Spills : For small dry spills, avoid generating dust. Gently sweep or vacuum up the material (using a HEPA-filtered vacuum) and place it in a sealed, labeled container for disposal[9][10]. Decontaminate the area with an appropriate solvent like alcohol[6].

    • Major Spills : Evacuate the area and alert emergency responders[9]. Control personal contact by wearing full PPE, including respiratory protection. Prevent the spillage from entering drains or water courses[5][9].

Step-by-Step Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.

  • Waste Identification :

    • This compound and its container must be disposed of as hazardous waste[1].

  • Waste Collection :

    • Collect unused material and residues in a clearly labeled, sealed container designated for hazardous chemical waste[10][16].

    • Collect all contaminated disposable materials, such as gloves, wipes, and gowns, in a separate, sealed, and labeled hazardous waste container[9].

  • Disposal Procedure :

    • Do not dispose of the material down the drain or into the environment[1][2][7].

    • Arrange for disposal through an approved and licensed waste disposal company[1][5].

    • Ensure all containers are properly labeled with the contents and associated hazards before collection.

Procedural Workflow Diagram

The following diagram illustrates the lifecycle for safe handling of this compound from receipt to disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation & Storage cluster_handling Handling Operations cluster_contingency Contingency & Waste cluster_disposal Final Disposal Receive 1. Receiving & Inspection Store 2. Secure Storage (2-8°C, Dry, Inert Atmosphere) Receive->Store Intact Container Weigh 3. Weighing & Preparation (Under Local Exhaust/Inert Gas) Store->Weigh Use 4. Experimental Use Weigh->Use Spill Spill Response Weigh->Spill Use->Spill Waste 5. Waste Collection (Contaminated PPE, Unused Material) Use->Waste Spill->Waste Collect Spill Debris Dispose 6. Hazardous Waste Disposal (Licensed Vendor) Waste->Dispose

Caption: Workflow for safe handling, from receipt to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.